Boronic acid derivative 5
Description
Conceptual Framework of Organoboron Compounds in Modern Chemistry
Organoboron compounds, characterized by a carbon-boron bond, are a cornerstone of modern organic chemistry. univ-rennes.fr Boron's unique electronic structure, possessing a vacant p-orbital, renders these compounds as mild Lewis acids and versatile synthetic intermediates. vt.eduwiley-vch.de This electron-deficient nature allows them to readily interact with electron-rich species, facilitating a wide array of chemical transformations. acs.org Their utility spans from the construction of complex molecules, including natural products and pharmaceuticals, to applications in materials science and catalysis. univ-rennes.frresearchgate.net The versatility of the carbon-boron bond allows for its conversion into carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds, making organoboron compounds indispensable tools for synthetic chemists. univ-rennes.frmdpi.com
Distinction and Significance of Borinic Acids (R2B(OH)) and Their Chelated Derivatives within Organoboranes
Within the broad class of organoboranes, borinic acids (R2B(OH)) and their derivatives represent a significant, albeit less explored, subclass compared to their boronic acid counterparts (RB(OH)2). vt.edumdpi.com Borinic acids feature two organic substituents and one hydroxyl group attached to the boron atom, which enhances their Lewis acidity relative to boronic acids. mdpi.com This increased reactivity makes them valuable in specific applications, although it also contributes to their lower stability, particularly towards oxidation and protodeboronation. vt.edumdpi.com
A key feature of borinic acids is their propensity to form stable, four-coordinated chelate derivatives with bidentate ligands such as amino alcohols and diols. mdpi.com These chelated derivatives, often referred to as borinates, exhibit improved stability and have found significant use in various fields. The formation of these tetracoordinated boron species is a crucial strategy to modulate the reactivity and properties of the borinic acid core. mdpi.comnih.gov
Historical Trajectory and Current Relevance in Specialized Chemical Domains
The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wiley-vch.denih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in 1979 that catapulted organoboron compounds, particularly boronic acids, to the forefront of organic synthesis. vt.edu This reaction, which forms carbon-carbon bonds, has become one of the most important and widely used transformations in academic and industrial research. sigmaaldrich.com
While boronic acids have enjoyed widespread attention, the study of borinic acids and their derivatives has seen a more recent surge in interest. mdpi.com Initially considered mere intermediates or byproducts, their unique reactivity and properties are now being harnessed in specialized areas. Current research focuses on their application as catalysts, in materials science for the development of organic light-emitting diodes (OLEDs), and in medicinal chemistry. mdpi.comnih.govresearchgate.net The ability of chelated borinic acid derivatives to act as fluorescent emitters and sensors is also a burgeoning area of investigation. mdpi.com
Compound and Research Data
Below are interactive tables detailing research findings and compound information.
Structure
2D Structure
Properties
Molecular Formula |
C16H16BNO3 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
[1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid |
InChI |
InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 |
InChI Key |
OWKXCKRUGQYZKS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Borinic Acid Derivatives
Strategies for Formation of Two Carbon–Boron Bonds
The construction of two carbon-boron (C-B) bonds from a suitable boron source represents a direct and fundamental approach to synthesizing borinic acid derivatives. mdpi.com This strategy is advantageous as it often utilizes readily available and inexpensive borylating agents. mdpi.com However, a significant challenge associated with this method is the potential for over-reaction, leading to the formation of undesired byproducts such as boronic acids and triarylboranes, which can complicate purification processes. mdpi.com
Utilization of Borylating Agents and Organometallic Reagents
A primary method for the formation of two C-B bonds involves the reaction of a borylating agent with two equivalents of an organometallic reagent, typically an organolithium (RLi) or a Grignard reagent (RMgX). mdpi.com This nucleophilic addition to an electrophilic boron center is a straightforward route to symmetric diarylborinic acids. mdpi.com A variety of borylating agents can be employed in this transformation.
One of the most common classes of borylating agents is trialkoxyboranes, such as trimethoxyborane or triisopropoxyborane. The reaction proceeds via a stepwise addition of the organometallic reagent. The first equivalent adds to the trialkoxyborane to form a boronic ester intermediate after the elimination of a metal alkoxide. The second equivalent of the organometallic reagent then adds to this intermediate to furnish the desired borinic acid derivative. mdpi.com While effective for producing boronic acids with an excess of the borane (B79455), the synthesis of borinic acids is more complex and requires careful stoichiometric control to avoid the formation of triarylboranes. mdpi.com
Addition of Organometallic Species onto Trialkoxyboranes and Other Boranes
The addition of organometallic species to trialkoxyboranes is a well-established method for creating C-B bonds. mdpi.com For the synthesis of borinic acids, two equivalents of the organometallic reagent are necessary. mdpi.com The reaction tolerates a range of functional groups on the aromatic ring of the organometallic reagent, including methyl, aryl, and amino groups. mdpi.com
Besides trialkoxyboranes, other boron electrophiles such as borontrihalides (e.g., BBr3) and aminoboranes are also utilized. mdpi.comresearchgate.net For instance, diisopropylaminoborane (B2863991) has been shown to be an effective borylating agent for the synthesis of both symmetric and unsymmetrical borinic acid derivatives under non-cryogenic conditions, selectively yielding diarylborinic acids even with a slight excess of the aryl halide. researchgate.net This method can offer advantages in terms of product selectivity and purification. researchgate.net
Approaches Involving Formation of a Single Carbon–Boron Bond from Arylboron Reagents
An alternative strategy for the synthesis of borinic acid derivatives involves starting with an arylboron reagent, such as an arylboronic ester, and forming a single new C-B bond. mdpi.com This approach is particularly useful for the preparation of non-symmetrical borinic acids. The reaction involves the nucleophilic addition of an organometallic reagent (Ar'M) to an arylboronic ester (ArB(OR)2). mdpi.com
This method has demonstrated good functional group tolerance. For example, the aromatic rings on both the organometallic reagent and the boronic acid partner can be substituted with various groups. mdpi.com The addition of aryllithium reagents to heteroaromatic boronic esters has also been successfully demonstrated, yielding products like pyridine-substituted boron quinolates in good yields. mdpi.com
C–B Bond Cleavage Reactions in Triarylboranes
The cleavage of a carbon-boron bond in triarylboranes provides another synthetic route to borinic acids and their derivatives. mdpi.com This method is particularly relevant to the formation of four-coordinated borinic derivatives, which are noted for their luminescent properties and applications in optoelectronics. mdpi.com
One of the primary ways to achieve this is through the reaction of a triarylborane with a suitable bidentate ligand, such as an amino alcohol or a diamine. This reaction proceeds via a protodeboronation process, where one of the aryl groups is cleaved from the boron center, and the resulting diarylborinic acid is stabilized by coordination with the bidentate ligand to form a stable, four-coordinated derivative. mdpi.com An acid-catalyzed, metal-free C-B bond cleavage has also been reported as a novel method for forming new carbon-carbon bonds from boronic acids. nih.gov
Electrophilic Borylation Techniques
Electrophilic borylation represents a powerful, transition-metal-free method for the formation of C-B bonds directly on an aromatic ring. scispace.comrsc.org These reactions typically involve an electrophilic aromatic substitution (SEAr) mechanism. scispace.comrsc.org
Intermolecular Electrophilic Aromatic Substitution with Boron Reagents
In this approach, a strong boron electrophile attacks an electron-rich aromatic ring. To achieve this, the electrophilicity of the boron reagent needs to be enhanced relative to standard reagents like boron trihalides. core.ac.uk This can be accomplished by generating cationic boron species, often referred to as borenium cations. core.ac.uknih.gov
The intermolecular electrophilic borylation of arenes has been demonstrated, although it can be limited to arenes bearing a directing group. core.ac.uk The development of more potent boron electrophiles, which can be generated from stable precursors, is an active area of research to overcome the limitations of requiring harsh conditions and strictly inert atmospheres. chemrxiv.org For example, the unexpected formation of polycyclic borinic acids has been observed through a process initiated by an electrophilic borylation of an alkyne, followed by an intramolecular Friedel-Crafts-type reaction. mdpi.com
Intramolecular Electrophilic Aromatic Substitution with Aryl Boron Reagents
Intramolecular electrophilic aromatic substitution (SEAr) using aryl boron reagents represents a powerful, transition-metal-free strategy for creating cyclic borinic acid derivatives. rsc.orgrsc.org This method involves the cyclization of a molecule containing both an aryl group and a boron-based electrophile, leading to the formation of a new C–B bond and a cyclic structure. rsc.org The reaction is typically driven by the generation of a highly electrophilic boron species that can attack an electron-rich aromatic ring within the same molecule. rsc.org
Early examples of this transformation required high temperatures. For instance, the pyrolysis of a boroxine (B1236090) at 220 °C was used to generate a borinate derivative, albeit in moderate yields. beilstein-journals.org Modern methodologies have improved upon these conditions, though the fundamental principle of intramolecular electrophilic attack remains central. The regioselectivity of the cyclization is governed by standard electrophilic aromatic substitution principles, influenced by the electronic and steric properties of substituents on the aromatic ring. beilstein-journals.org
The general mechanism for this transformation can involve different pathways, including direct electrophilic aromatic substitution by a boron halide (B-X) electrophile or a σ-bond metathesis-mediated process with boron hydride (B-H) or boron alkyl/aryl (B-R) electrophiles. rsc.orgrsc.org
Table 1: Examples of Intramolecular Electrophilic Aromatic Substitution
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Boroxine derivative | Pyrolysis at 220 °C, then ethanolamine | Borinate derivative | 49 | beilstein-journals.org |
| 2-(Dichloroboryl)biphenyl | Heat | 5-Chloro-5,6-dihydrodibenz[c,e] beilstein-journals.orgbohrium.comazaborine | Not specified | rsc.org |
| N-Aryl aminodichloroborane | AlCl3, heat | Tricyclic borazine (B1220974) derivative | Not specified | rsc.org |
Electrophilic Borylation with N-Heterocyclic Carbene Borenium Species for Cyclic Derivatives
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing highly reactive species, including borenium cations. Three-coordinate NHC-borenium cations are potent electrophiles that can be generated from stable NHC-borane precursors by treatment with a strong acid. beilstein-journals.org This high electrophilicity enables them to participate in challenging C–H activation and borylation reactions under mild conditions. nsf.gov
A notable application of this chemistry is the synthesis of cyclic borinic acids. The process typically involves the generation of an NHC-borenium ion, which then undergoes a sequential and regioselective hydroboration of an alkene followed by an intramolecular C–H borylation of a nearby aromatic ring. beilstein-journals.org This cascade reaction allows for the construction of complex boron-containing heterocycles from relatively simple starting materials at room temperature. nsf.gov The mild conditions are a significant advantage, stemming from the ability of weakly stabilized borenium cations to readily undergo intramolecular C–H borylation. nsf.gov
Table 2: Synthesis of Cyclic Borinic Acids via NHC-Borenium Species
| NHC-Borane Precursor | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1,3-Diisopropylimidazol-2-ylidene borane | HNTf2, then substituted styrene | Cyclic NHC-borane intermediate | Not specified | beilstein-journals.org |
| NHC-borane | Hydride abstraction | NHC-borenium cation | Not specified | nsf.gov |
| NHC-borenium cation | Intramolecular dehydrogenative borylation | Cyclic borinic acid derivative | Not specified | nsf.gov |
Ligand-Promoted Synthetic Pathways to Boron(III) Complexes
The synthesis of four-coordinate boron(III) complexes, which are valuable as luminescent materials and sensors, can be achieved through ligand-promoted pathways. bohrium.comwikipedia.org These methods often involve the reaction of a boronic acid or its derivative with a bidentate ligand, which promotes the formation of a stable, chelated boron complex. bohrium.com
One innovative, metal-free, one-pot synthesis involves the reaction of boronic acids with N,O-, N,N-, or O,O-bidentate ligands. bohrium.com Mechanistic studies suggest that the reaction proceeds through a boronic anhydride (B1165640) intermediate, leading to the formation of a tetrahedral boron "ate" complex. This complex facilitates the transfer of an organic group to an adjacent sp²-hybridized boron atom, resulting in the desired four-coordinate complex. bohrium.com This method avoids the use of sensitive organometallic reagents like diarylborinic acids or triarylboranes. bohrium.com
Another approach involves the reaction of potassium aryltrifluoroborates with acylated 8-aminoquinolines in the presence of p-tosyl chloride and manganese. This transformation has been shown to be effective for a range of substrates, affording diarylboron complexes in high yields (76-95%). beilstein-journals.orgorganic-chemistry.org
Table 3: Examples of Ligand-Promoted Synthesis of Boron(III) Complexes
| Boron Source | Ligand | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Arylboronic acid | N,O-bidentate ligand | One-pot, metal-free | Four-coordinate organoboron complex | Not specified | bohrium.com |
| Potassium aryltrifluoroborates | Acylated 8-aminoquinolines | p-Tosyl chloride, Mn, Na₂CO₃ | Aminoquinolate diarylboron complex | 76-95 | beilstein-journals.orgorganic-chemistry.org |
| Triphenylboron | N-(quinolin-8-yl)acetamide | - | N,N'-chelate tetracoordinated organoboron | 43 | organic-chemistry.org |
Catalytic Borylation Strategies
Catalytic methods for the formation of C–B bonds have become indispensable in modern organic synthesis due to their efficiency, functional group tolerance, and ability to utilize readily available starting materials.
Catalytic Borylation of Halides using Non-Noble Metals (e.g., Mg, Zn, Cu, Fe, Bi)
The use of earth-abundant and less toxic non-noble metals as catalysts for borylation reactions is a significant area of research, offering a more sustainable alternative to precious metal catalysts. nih.gov Metals such as copper, iron, and zinc have been shown to effectively catalyze the borylation of halides. nih.govnih.gov
For example, copper-catalyzed decarboxylative borylation of carboxylic acids (via their redox-active esters) provides a simple and inexpensive route to boronic esters. acs.org This method is operationally simple and rapid. acs.org Iron-based catalysts have been developed for the borylation of unactivated alkyl halides, proceeding through a radical pathway and showing good functional group compatibility. researchgate.net Nickel, another first-row transition metal, has also been successfully employed for the borylation of aryl and heteroaryl halides and pseudohalides at room temperature using tetrahydroxydiboron (B82485) [B₂(OH)₄]. researchgate.net
Table 4: Non-Noble Metal-Catalyzed Borylation of Halides
| Metal Catalyst | Substrate | Borylating Agent | Conditions | Product | Yield (%) | Reference |
| Cu(acac)₂ | Redox-active ester of a carboxylic acid | B₂pin₂ | LiOH·H₂O, MgCl₂, rt, 10 min | Alkylboronic ester | up to 99 | acs.org |
| Iron-bis(amide) | Alkyl bromide/chloride | B₂neop₂ | Base, 75 °C | Alkylboronic ester | up to 85 | researchgate.net |
| NiCl₂(dppp)/PPh₃ | Aryl halide/pseudohalide | B₂(OH)₄ | DIPEA, ethanol, rt | Arylboronic acid | up to 92 | researchgate.net |
| (IPr)Cu-FeCp(CO)₂ | Arene | B₂pin₂ | Photochemical, 5 mol% catalyst | Arylboronate | Not specified | nih.gov |
Palladium-Catalyzed Borylation of Aldehydes and Halides
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in borylation reactions is well-established. The Miyaura-Ishiyama borylation, which is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, is a highly efficient method for synthesizing arylboronates. beilstein-journals.orgresearchgate.net This reaction is valued for its mild conditions and broad functional group tolerance. researchgate.netnih.gov Recent advancements include the development of solid-state mechanochemical protocols that are solvent-free and can be performed in air. beilstein-journals.org
Palladium catalysis also enables the borylation of aldehydes. For instance, a cascade reaction involving palladium-catalyzed aerobic oxidative carbocyclization-borylation of bisallenes can generate an allylboron intermediate that is then trapped by an aldehyde to form triene alcohols with high diastereoselectivity. scispace.com Another approach involves the palladium-catalyzed allylic C-H borylation of allyl ethers, which, in sequence with a chiral phosphoric acid-catalyzed reaction, allows for the asymmetric carbonyl allylation of aldehydes. sciengine.com
Table 5: Palladium-Catalyzed Borylation Reactions
| Substrate | Borylating Agent | Catalyst System | Product Type | Yield (%) | Reference |
| Aryl Halide | Bis(pinacolato)diboron (B₂pin₂) | Pd(dba)₂/XPhos | Arylboronate | High | beilstein-journals.org |
| Aryl Chloride | Tetrahydroxydiboron (B₂(OH)₄) | Pd catalyst | Arylboronic acid | Very good | organic-chemistry.org |
| Bisallene/Aldehyde | B₂pin₂ | Pd(II)/O₂ | Triene alcohol | Good | scispace.com |
| Allyl Ether/Aldehyde | - | Pd catalyst / Chiral Phosphoric Acid | Homoallylic vicinal anti-diol | High | sciengine.com |
| Aryl Anhydride | B₂pin₂ | Pd(OAc)₂/dppb | Arylboronate ester | up to 99 | nsf.gov |
Direct Borylation via Transition Metal-Catalyzed Aromatic C–H Functionalization
Direct C–H borylation is an atom-economical method that avoids the need for pre-functionalized starting materials like halides or triflates. wikipedia.org This approach involves the direct conversion of a C–H bond into a C–B bond, typically catalyzed by a transition metal complex. wikipedia.org Iridium-based catalysts, particularly those developed by Hartwig, Ishiyama, and Miyaura, are highly effective for the direct borylation of aromatic and heteroaromatic compounds. nih.gov
The regioselectivity of iridium-catalyzed aromatic C–H borylation is often governed by steric factors, leading to borylation at the least hindered position. wikipedia.orgnih.gov This is in contrast to classical electrophilic aromatic substitution, which is electronically controlled. This complementary selectivity is highly valuable for the synthesis of diversely substituted aromatic compounds. nih.gov
Palladium has also been employed for directed C–H borylation, where a directing group on the substrate guides the catalyst to a specific C–H bond, often at the meta or ortho position. rsc.orgnih.gov For example, masked aromatic aldehydes can undergo palladium-catalyzed meta-C–H functionalization in the presence of a suitable directing group and ligand. nih.gov
Table 6: Direct C–H Borylation via Transition Metal Catalysis
| Catalyst System | Substrate Type | Regioselectivity | Product | Reference |
| [Ir(COD)(OMe)]₂/dtbpy | Aromatic compounds | Steric control (least hindered C-H) | Arylboronate | wikipedia.orgnih.gov |
| Iridium catalyst | Heteroarenes (furans, pyrroles) | Electronic control (alpha to heteroatom) | Heteroarylboronate | wikipedia.org |
| Palladium catalyst | Masked aromatic aldehydes | meta to the directing group | meta-borylated arene | nih.gov |
| Rhodium/Iridium catalysts | Aliphatic C-H bonds | Site-selective | Alkylboronate | rsc.org |
Compound Name Reference Table
| Abbreviation/Name | Full Chemical Name |
| B₂pin₂ | Bis(pinacolato)diboron |
| B₂neop₂ | Bis(neopentylglycolato)diboron |
| B₂(OH)₄ | Tetrahydroxydiboron |
| HNTf₂ | Bis(trifluoromethane)sulfonimide |
| NHC | N-Heterocyclic Carbene |
| dba | Dibenzylideneacetone |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| dppb | 1,4-Bis(diphenylphosphino)butane |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene |
| dtbpy | 4,4'-Di-tert-butyl-2,2'-bipyridine |
| COD | 1,5-Cyclooctadiene |
| DIPEA | N,N-Diisopropylethylamine |
| acac | Acetylacetonate |
Regioselective Hydroboration and C–H Borylation Sequences
The synthesis of borinic acid derivatives often relies on the precise introduction of boron moieties into organic molecules. Regioselective hydroboration and C–H borylation are powerful techniques that enable this transformation with high control over the position of the newly formed carbon-boron bond.
A sequential approach combining regioselective hydroboration of alkenes with subsequent C–H borylation of an aromatic scaffold has been developed for the synthesis of cyclic borinic acids. mdpi.com This pathway proceeds through a cyclic NHC-borane intermediate, which, after oxidative dehydrogenation and workup, yields the target borinic acids. mdpi.com The ability to control the regioselectivity of both the hydroboration and the C–H borylation steps is crucial for the success of this strategy.
In the realm of catalytic asymmetric hydroboration (CAHB), modest structural changes to chiral ligands can lead to a switch in both regioselectivity and enantioselectivity. nih.gov For instance, the rhodium-catalyzed hydroboration of β-aryl methylidene substrates with pinacolborane (pinBH) can be directed to yield either primary or tertiary boronic esters depending on the specific TADDOL-derived phosphite (B83602) ligand used. nih.gov This ligand-controlled regiodivergence provides access to different chiral boronic ester isomers from the same starting material. nih.gov
Furthermore, the borylation of aliphatic C–H bonds in substrates like alkylamines and alkyl ethers has been shown to exhibit high regioselectivity for the terminal C–H bond at the position beta to the heteroatom (nitrogen or oxygen). acs.org Computational and experimental studies reveal that this preference is the result of a combination of stabilizing Lewis acid-base interactions and weak C–H···O hydrogen bonds in the transition state, which overcomes typical steric repulsions. acs.org The resulting aminoalkyl and alkoxyalkyl boronate esters are versatile intermediates that can be used in subsequent reactions. acs.org
Table 1: Examples of Regioselective Borylation Strategies
| Reaction Type | Substrate Type | Key Reagent/Catalyst | Selectivity | Product Type | Reference |
|---|---|---|---|---|---|
| Hydroboration/C–H Borylation | Alkenes with aromatic scaffold | NHC-borenium | Regioselective | Cyclic borinic acids | mdpi.com |
| Asymmetric Hydroboration | β-aryl methylidenes | Rhodium/TADDOL-phosphite | Regio- and enantioselective | Chiral primary or tertiary boronic esters | nih.gov |
| C–H Borylation | Alkylamines, Alkyl ethers | Iridium catalyst | β-position to heteroatom | Primary aminoalkyl/alkoxyalkyl boronate esters | acs.org |
Metal-Free Directed C–H Borylation Approaches
Driven by the need for more sustainable and cost-effective synthetic methods, metal-free C–H borylation has emerged as a significant area of research. These approaches avoid the use of expensive and potentially toxic transition metal catalysts.
One prominent metal-free strategy involves the use of boron trihalides, such as boron tribromide (BBr₃), to achieve directed C–H borylation. nih.govresearchgate.net For example, a highly efficient system for the site-selective C–H borylation of pyrroles uses only BBr₃, directed by a pivaloyl group, to form diverse C2-borylated pyrroles. researchgate.net Similarly, the ortho-C–H borylation of 2-pyrimidylaniline derivatives can be accomplished without a metal catalyst, proceeding through an electrophilic aromatic substitution pathway. nih.gov The reactivity in these systems is influenced by the electron density of the arene; anilines with electron-donating groups show higher product yields. nih.gov
Beyond boron halides, photo-induced methods offer another avenue for metal-free borylation. A protocol has been described for the borylation of unactivated C(sp³)–H bonds distal to an O-oxalate hydroxamic ester functionality. rsc.orgrsc.org This reaction requires only the substrate and bis(catecholato)diboron (B79384) (B₂cat₂) under light irradiation to proceed, enabling the late-stage functionalization of complex molecules. rsc.orgrsc.org The mechanism involves the generation of carbon-based radicals via hydrogen atom transfer (HAT). rsc.orgrsc.org
These metal-free methods represent a powerful alternative to traditional transition-metal-catalyzed reactions, offering high regioselectivity governed by directing groups and electronic effects. nih.govresearchgate.net
Table 2: Selected Metal-Free Directed C–H Borylation Methods
| Directing Group/Precursor | Borylating Agent | Substrate | Key Conditions | Reference |
|---|---|---|---|---|
| Pivaloyl group | BBr₃ | Pyrroles | Metal-free | researchgate.net |
| Pyrimidine group | BBr₃ | 2-Pyrimidylanilines | Metal-free | nih.gov |
| O-oxalate hydroxamic ester | Bis(catecholato)diboron | Alkanes | Photo-induced | rsc.orgrsc.org |
Multi-Component Reactions in Borinic Acid Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient tools for building molecular complexity. They have been successfully applied to the synthesis of various boronic acid derivatives.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and has been effectively utilized as a key step in the synthesis of β-amido boronic acids. mdpi.comresearchgate.net These reactions allow for significant structural diversity by varying the four components: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com
In a typical application, an enantiopure β-amino boronic acid ester serves as the amine component. mdpi.comresearchgate.net When combined with a carbonyl (like formaldehyde), a carboxylic acid, and an isocyanide, the Ugi-4CR provides access to a library of boron-enriched peptidomimetics. mdpi.comresearchgate.net The reaction has been shown to be reliable when β-substituted β-amino boronic esters are used, leading to the efficient synthesis of unprecedented peptidomimetics and heteroatom-rich, boron-containing small molecules. researchgate.net The scope has been explored by successfully employing various aliphatic and aromatic carboxylic acids and isocyanides. nih.gov
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile three-component reaction that couples a boronic acid, an amine, and a carbonyl compound to generate highly functionalized α-amino acids and their derivatives. organic-chemistry.orgnih.govwikipedia.orgmdpi.com A key advantage of the Petasis reaction is its broad substrate scope and tolerance for a variety of functional groups, often proceeding without a catalyst under mild conditions. wikipedia.orgmdpi.com
The reaction is particularly valuable for synthesizing unnatural α-amino acids in a single step, for instance, by reacting an amine, glyoxylic acid, and an aryl- or vinylboronic acid. organic-chemistry.org This process avoids the toxic byproducts associated with methods like the Strecker synthesis. organic-chemistry.org When a chiral amine or a chiral α-hydroxy aldehyde is used, the Petasis reaction can proceed with a high degree of stereocontrol, yielding products as single diastereomers. nih.govwikipedia.org For example, the reaction involving enantiopure α-hydroxy aldehydes produces anti β-amino alcohols with high selectivity. nih.gov The development of catalyst-controlled diastereoselective Petasis reactions has further expanded its utility, enabling the synthesis of both syn and anti β-amino alcohols. nih.gov
Protecting Group Chemistry in Borinic Acid Derivative Synthesis
The boron atom in boronic acids is highly electrophilic, which can lead to undesired side reactions or decomposition, such as the formation of trimeric boroxines. chem-station.comnih.gov To circumvent these issues, the boronic acid moiety is often protected, most commonly as a boronic ester. chem-station.com
The pinacol (B44631) ester is arguably the most popular protecting group for boronic acids due to its stability to many reaction conditions, including column chromatography. chem-station.com However, this stability can make its removal challenging. chem-station.com
Direct hydrolysis of pinacol boronate esters to liberate the free boronic acid is often difficult and may require harsh acidic conditions. chem-station.comresearchgate.net The formation of the pinacol ester is a reversible process, which can complicate the hydrolytic cleavage, often necessitating additional steps to remove or destroy the pinacol byproduct, for instance, by using sodium periodate. researchgate.netresearchgate.net
To address these difficulties, milder, two-step deprotection protocols have been developed. One successful method involves the transesterification of the alkylpinacolyl boronate ester with diethanolamine (B148213) (DEA) to form a stable boron-DEA adduct. nih.gov This adduct can then be easily hydrolyzed under mild acidic conditions to yield the desired boronic acid. nih.gov Another efficient two-step procedure involves converting the pinacol ester into a stable, crystalline potassium organotrifluoroborate salt by reacting it with potassium hydrogen fluoride. researchgate.net Subsequent hydrolysis of the trifluoroborate salt with a base or under other mild conditions affords the organoboronic acid in high yield. researchgate.net These multi-step deprotection strategies are often superior in terms of yield and ease of purification compared to direct hydrolysis. researchgate.netnih.gov
Role of Trifluoroborates as Protecting Groups
In the realm of multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy, enabling chemists to perform transformations on one part of a molecule without affecting another. While the concept of protecting groups is well-developed for many functionalities, their application to organoboron compounds, particularly borinic acids, has been a subject of continuous development. Organotrifluoroborates have emerged as a highly effective protecting group for boronic acids, and this concept extends to their borinic acid counterparts in the form of diaryldifluoroborinates. scielo.brorganic-chemistry.org
Borinic acids (R₂BOH) are structurally distinct from boronic acids (RB(OH)₂), possessing two carbon-boron bonds, which imparts them with unique reactivity. nih.gov However, this reactivity can also be a liability, as they are often more sensitive than boronic acids. The conversion of a borinic acid to its corresponding diaryldifluoroborinate salt (e.g., potassium diaryldifluoroborinate, K[R₂BF₂]) offers a practical solution to this challenge. These trifluoroborate derivatives are tetracoordinate boron species, a structural feature that confers enhanced stability. researchgate.net
Potassium diaryldifluoroborinates are notably more stable than their parent diarylborinic acids. researchgate.net They are typically crystalline solids that are stable to air and moisture, making them easy to handle, store, and accurately dispense for reactions. researchgate.netorganic-chemistry.org This contrasts sharply with many borinic acids, which can be prone to decomposition. The increased stability of the diaryldifluoroborinate allows it to be carried through various synthetic steps where a free borinic acid would not survive. When needed for a subsequent reaction, the borinic acid can be regenerated in situ under specific conditions, often during the cross-coupling reaction itself. nih.gov
The utility of potassium diaryldifluoroborinates as a protected form of borinic acids is prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has shown that potassium diaryldifluoroborinates exhibit reactivity comparable to the corresponding diarylborinic acids in these transformations. researchgate.net This allows for their direct use as coupling partners without the need for a separate deprotection step, as the active borinic acid is believed to be generated under the reaction conditions.
Detailed Research Findings
A study on the palladium-catalyzed Suzuki-Miyaura coupling of N-tosyl aryltriazenes with diarylborinic acids and their corresponding potassium diaryldifluoroborinates has provided valuable insights into the efficacy of these protected borinic acid derivatives. researchgate.net The research demonstrated that potassium diaryldifluoroborinates are excellent coupling partners for the synthesis of biaryls.
The optimal conditions for the coupling of an aryltriazene with potassium diphenyl-difluoroborinate were found to involve a palladium catalyst, such as PdCl₂(PPh₃)₂, in a dioxane/water solvent system. The reaction proceeds efficiently in the presence of a weak base. One of the significant findings was that both aryl groups on the diaryldifluoroborinate could be transferred, maximizing atom economy. researchgate.net
The scope of the reaction was explored with various substituted aryltriazenes, showcasing the functional group tolerance of the method. The results indicated that aryltriazenes bearing electron-withdrawing groups tended to provide higher yields. This is attributed to the electronic effects influencing the reactivity of the triazene (B1217601) coupling partner.
The following interactive table summarizes the yields obtained for the Suzuki-Miyaura coupling of various N-tosyl aryltriazenes with a representative diaryldifluoroborinate, potassium diphenyl-difluoroborinate.
| Entry | Aryltriazene Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Acetyl | 4-Acetylbiphenyl | 85 |
| 2 | 4-Cyano | 4-Cyanobiphenyl | 88 |
| 3 | 4-Nitro | 4-Nitrobiphenyl | 90 |
| 4 | 4-Trifluoromethyl | 4-(Trifluoromethyl)biphenyl | 82 |
| 5 | 4-Chloro | 4-Chlorobiphenyl | 75 |
| 6 | 4-Methoxy | 4-Methoxybiphenyl | 65 |
| 7 | 3-Acetyl | 3-Acetylbiphenyl | 80 |
These findings underscore the role of potassium diaryldifluoroborinates not just as stable surrogates for borinic acids, but as highly effective reagents in their own right for the construction of complex organic molecules. Their ease of handling, stability, and comparable reactivity make them a valuable tool in advanced synthetic methodologies. researchgate.net
Mechanistic Investigations of Borinic Acid Derivative Reactivity
Lewis Acidity and Coordination Chemistry of Boron Centers
Boronic acids are characterized as Lewis acids owing to the electron-deficient, vacant p-orbital on the boron atom. rsc.orgnih.gov This vacancy allows the boron center to readily accept a pair of electrons from Lewis bases, such as oxygen or nitrogen nucleophiles. rsc.org This interaction leads to a change in the boron's hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. rsc.orgacs.orgresearchgate.net
In aqueous solutions, boronic acids exist in equilibrium with their corresponding anionic boronate forms. nih.gov The pKa of a typical boronic acid is around 9, but upon forming tetrahedral complexes, the pKa can shift to approximately 7. wikipedia.org The stability of both the boronic acid and its boronate form can be influenced by factors such as polar-π interactions with adjacent aromatic rings and solvation effects. nih.govkuleuven.be The boronate anion, often a tri-hydroxyborate, features a tetrahedral boron center, a structure that was first elucidated in 1959. mdpi.com The negative charge in these anions is shared among the three oxygen atoms, making them attractive as potential tridentate ligands in coordination chemistry. mdpi.com
| Property | Description | Typical Values |
| Hybridization | The boron atom transitions between sp² (trigonal planar) and sp³ (tetrahedral) states. rsc.orgacs.org | - |
| pKa (Acid) | Acidity of the boronic acid R-B(OH)₂. | ~8.9 for Phenylboronic acid, ~10.4 for methylboronic acid. mdpi.com |
| pKa (Complex) | Acidity of the tetrahedral boronate complex. | ~7 wikipedia.org |
| Coordination | Forms coordinate covalent bonds with Lewis bases (e.g., O, N nucleophiles). rsc.org | - |
Formation of Reversible Covalent Complexes with Lewis Bases
A defining characteristic of boronic acids is their capacity to form reversible covalent complexes with molecules containing Lewis base donors, particularly those with vicinal (1,2) or sometimes (1,3) diol functionalities like sugars, or with amino acids and hydroxamic acids. wikipedia.orgacs.org This reversible bond formation is rapid in aqueous solutions and forms the basis for their use in molecular recognition, sensing, and self-assembling systems. wikipedia.orgresearchgate.netnih.govbath.ac.uk
The interaction with diols results in the formation of cyclic boronate esters, which can be five, six, or seven-membered rings. acs.orgnih.govbath.ac.uk This esterification process is a dynamic covalent reaction, meaning the B-O covalent bonds, while stable, can be broken and reformed under specific conditions or external stimuli. acs.orgresearchgate.netnih.gov The formation of these esters is often enhanced by the presence of a nearby Lewis base, such as a tertiary amine, which can stabilize the resulting complex. acs.orgnih.govbath.ac.uk Similarly, boronic acids can coordinate with nitrogen-based Lewis bases to form reversible B-N bonds, a property exploited in the design of stable imines and self-assembled nanostructures. rsc.org
| Interacting Moiety | Resulting Complex | Key Features |
| Diols (1,2-, 1,3-, 1,4-) | Cyclic Boronate Esters acs.orgnih.gov | Reversible covalent B-O bonds; forms 5, 6, or 7-membered rings. acs.orgnih.govbath.ac.uk |
| Amino Acids | Boronate Complexes wikipedia.org | Reversible covalent bonding. wikipedia.org |
| Hydroxamic Acids | Boronate Complexes wikipedia.org | Reversible covalent bonding. wikipedia.org |
| Amines | B-N Dative Bonds rsc.org | Intramolecular coordination can enhance stability. rsc.org |
Transmetalation Processes in Organoboron Chemistry
Transmetalation is a fundamental step in many catalytic reactions involving organoboron compounds, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This process involves the transfer of an organic group (e.g., aryl or alkenyl) from the boron atom to a transition metal, forming a new metal-carbon bond. rsc.orgresearchgate.net
In the context of the Suzuki-Miyaura reaction, the transmetalation step is a key part of the catalytic cycle, enabling the formation of a C(sp²)-C(sp²) bond. rsc.org The exact mechanism of this step has been a subject of extensive study and debate. nih.gov Two primary pathways are generally considered:
The Boronate Pathway (Path A): The boronic acid first reacts with a base (like OH⁻) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻). This boronate then attacks the palladium(II) halide complex. nih.govresearchgate.net
The Oxo-Palladium Pathway (Path B): The palladium(II) halide complex undergoes ligand exchange with the base to form a palladium(II) hydroxo complex. This more nucleophilic palladium species then reacts directly with the neutral boronic acid. nih.govresearchgate.net
Kinetic studies suggest that for reactions conducted with weak bases in aqueous environments, the reaction between a palladium hydroxo complex and the neutral boronic acid (Path B) is significantly faster and is the dominant pathway for transmetalation. nih.govacs.org The formation of a pre-transmetalation intermediate containing a crucial B-O-Pd linkage has been hypothesized and, in some cases, identified, providing insight into the transfer of the organic group from boron to palladium. illinois.eduprinceton.edu
While palladium is the most common metal used in cross-coupling reactions with boronic acids, transmetalation can also occur with a variety of other late transition metals. rsc.orgresearchgate.net These processes are relevant to the mechanisms of catalytic reactions catalyzed by these metals. For instance, the reaction of arylboronic acids with Rhodium(I)-OH complexes is a key step in rhodium-catalyzed addition reactions. rsc.orgresearchgate.net Similarly, transmetalation has been studied with complexes of Iron(II), Cobalt(I), Platinum(II), and Gold(I)/Gold(III), expanding the utility of boronic acids in the synthesis of diverse aromatic and π-conjugated materials. rsc.orgresearchgate.net However, in some systems, such as with certain cobalt complexes, boronic acids themselves may not be the optimal nucleophiles for transmetalation, with boronic esters showing different reactivity. acs.org
Mechanisms of Boronate Ester Formation and Dissociation
The formation of boronate esters from boronic acids and diols is a reversible equilibrium process. acs.org In an aqueous environment, the mechanism is influenced by pH. The boronic acid exists in equilibrium between its neutral trigonal (sp²) form and an anionic tetrahedral (sp³) boronate form. acs.org The diol can react with either of these species.
Kinetic studies have shown that the dominant pathway often involves the nucleophilic addition of the diol to the neutral, trigonal form of the boronic acid. nih.gov The presence of certain functional groups on the boronic acid, such as an ortho-aminomethyl group, can affect both the thermodynamics and kinetics of ester formation. nih.govnih.gov This group can lower the pKa of the boronic acid, facilitating diol binding at neutral pH, and can act as a general acid-catalyst to facilitate the departure of leaving groups during the reaction. nih.govresearchgate.net The dissociation, or hydrolysis, of the boronate ester is also a critical part of its dynamic nature, allowing for the reversibility that is key to many of its applications. acs.org The stability of the ester is influenced by factors such as the structure of the diol and the pH of the medium. acs.org
Proposed Reaction Pathways and Intermediates in Catalytic Cycles
In catalytic processes like the Suzuki-Miyaura reaction, the boronic acid derivative enters a cycle that typically involves several key steps and intermediates. rsc.org Following the oxidative addition of an organic halide to a Pd(0) catalyst to form a Pd(II) complex, the crucial transmetalation step occurs. researchgate.net
As discussed, the transmetalation intermediate is believed to involve a B-O-Pd linkage, formed from the reaction of a Pd-OH complex with the boronic acid. acs.orgprinceton.edu After the organic group is transferred to the palladium, the resulting diorganopalladium(II) complex undergoes reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov
In other catalytic applications, such as boron-catalyzed direct amidation, proposed mechanisms may involve different intermediates. For instance, instead of a simple monomeric acyloxyboron intermediate, pathways involving dimeric B-O-B or B-N-R-B motifs have been proposed. nih.gov These dimeric structures are thought to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack. nih.gov These examples highlight that the specific reaction pathways and key intermediates are highly dependent on the nature of the catalytic transformation. nih.govrsc.org
Stereoelectronic Effects Governing Reactivity and Stability
Stereoelectronic effects, which encompass the influence of orbital overlap on the three-dimensional structure and reactivity of molecules, play a pivotal role in the chemistry of boronic acid derivatives. These effects are fundamental to understanding the stability of these compounds, particularly their resistance to oxidative and protodeboronation pathways, which are common degradation routes.
Boronic acids are susceptible to metabolic instability, undergoing rapid oxidative deboronation in the presence of reactive oxygen species and slower protodeboronation in aqueous solutions digitellinc.com. The stability of the boron center is intimately linked to the electronic environment. For instance, the formation of stable intramolecular esters, such as in the benzoxaborole scaffold, can modulate the reactivity of the boronic acid without the need for bulky external protecting groups digitellinc.com.
Computational analyses have revealed that resistance to oxidation is enhanced by diminishing electron donation to the p-orbital of the boron atom that develops during the rate-limiting step of the oxidation reaction digitellinc.com. This principle has been demonstrated in studies comparing phenylboronic acid and its derivatives. Cyclic esters show a modest increase in oxidative stability, while boralactones exhibit a dramatic enhancement digitellinc.com. This increased stability in boralactones also translates to improved resistance against protodeboronation digitellinc.com.
The interplay of stereoelectronic factors is also evident in the reactivity of boron-ate complexes. The nucleophilicity of these complexes is dependent on the electronic properties of the aryl ring, the nature of the diol attached to the boron atom, and the substitution at the sp³ carbon acs.org. For example, a neopentyl glycol derived boronate is significantly more reactive than its pinacol (B44631) counterpart acs.org. Furthermore, the electronic nature of the aryl group has a profound impact, with an electron-rich phenyl group leading to a 100-fold increase in reactivity compared to an electron-deficient (m-CF₃)₂C₆H₃ group acs.org.
| Derivative Type | Effect on Oxidative Stability | Governing Stereoelectronic Factor |
|---|---|---|
| Cyclic Esters | Modest Enhancement | Partial reduction of electron donation to boron's p-orbital. |
| Boralactones | Dramatic Enhancement | Significant reduction of electron donation to boron's p-orbital in the transition state. digitellinc.com |
Self-Catalysis by Ortho-Substituted Boronic Acid Moieties
Certain ortho-substituted boronic acids can exhibit self-catalysis, where the substituent in the ortho position actively participates in the reaction mechanism, leading to enhanced reactivity. This phenomenon is particularly notable in reactions such as amide formation.
For instance, ortho-halophenylboronic acids, especially iodo derivatives, have been shown to be efficient catalysts for the amidation of carboxylic acids at room temperature nih.gov. The catalytic enhancement is thought to arise from a hydrogen bond involving the iodo substituent in the key transition state nih.gov. Similarly, ortho-dialkylaminomethyl-substituted arylboronic acids demonstrate increased efficacy in promoting the intramolecular condensation of vicinal dicarboxylic acids to form anhydrides nih.gov. This is attributed to a cooperative mechanism where the boronic acid acts as a Lewis acid to activate one carboxylic acid, while the ortho-amino group functions as a Brønsted base to activate the other nih.gov.
The intramolecular coordination of an ortho-substituent can also modulate the Lewis acidity of the boron center. For example, an ortho-imidazolyl group can coordinate to the boronic acid, forming a zwitterionic complex that influences its catalytic activity nih.gov. This internal coordination can be strategically employed, for instance, in the site-selective esterification of polyols, where the formation of a boronic ester with a diol acts as an in situ protecting group nih.gov.
| Ortho-Substituent | Catalyzed Reaction | Proposed Mechanistic Role of Substituent |
|---|---|---|
| Iodo | Amide formation | Hydrogen bonding in the transition state. nih.gov |
| Dialkylaminomethyl | Anhydride (B1165640) formation | Acts as a Brønsted base in a bifunctional catalytic cycle. nih.gov |
| Imidazolyl | Modulation of Lewis acidity | Intramolecular coordination to the boron center. nih.gov |
Influence of Substituent Patterns on Boron Center Reactivity
The electronic and steric properties of substituents on the aryl ring of a boronic acid have a profound impact on the reactivity of the boron center. These substituents can modulate the Lewis acidity of the boron atom, which in turn affects its interaction with nucleophiles and its catalytic activity.
Electron-withdrawing groups attached to the aromatic ring generally increase the Lewis acidity of the boronic acid. nih.gov This is reflected in their lower pKa values. nih.gov For example, the presence of fluorine or trifluoromethyl groups on the phenyl ring enhances the acidity of phenylboronic acid. nih.gov This increased acidity is crucial for their application as receptors for bioanalytes and as biologically active substances. nih.gov Conversely, electron-donating groups decrease the Lewis acidity and increase the pKa. nih.gov
The position of the substituent on the phenyl ring is also critical. The acidity of isomers with meta and para CF₃ and OCF₃ substituents is higher than that of the corresponding fluoro-substituted isomers, which aligns with their Hammett constants nih.gov. A significant increase in acidity is also observed for CF₃-substituted acids that have an additional 2-CHO substituent nih.gov.
In the context of boron-ate complexes, the nature of the aryl group has a potent effect on reactivity. As mentioned previously, an electron-rich phenyl group can make the complex 100 times more reactive than one with an electron-deficient aryl group acs.org. The substitution pattern on the sp³ carbon attached to boron also influences reactivity, with electronic activation through hyperconjugation sometimes outweighing steric hindrance acs.org.
| Substituent Type | Effect on Lewis Acidity | Effect on pKa | Impact on Reactivity |
|---|---|---|---|
| Electron-Withdrawing (e.g., -F, -CF₃) | Increase | Decrease nih.gov | Enhances interactions with nucleophiles. nih.gov |
| Electron-Donating (e.g., -OCH₃) | Decrease | Increase nih.gov | Reduces electrophilicity of the boron center. |
To proceed with generating the requested article, the specific chemical identity of “Boronic acid derivative 5” is required. This designation is not a recognized standard name for a specific molecule in the field of chemistry.
Without a precise chemical structure, IUPAC name, or CAS number, it is not possible to provide scientifically accurate and detailed information regarding its applications in the specified organic synthesis reactions, including:
Suzuki–Miyaura Cross-Coupling
Chan–Lam Coupling
Liebeskind–Srogl Coupling
Conjugate Additions
Homologations
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Advanced Applications of Borinic Acid Derivatives in Organic Synthesis
Carbon–Carbon Bond Forming Reactions Beyond Cross-Coupling
Electrophilic Allyl Shifts
Electrophilic allyl shifts involving boronic acid derivatives are a powerful method for carbon-carbon bond formation. sigmaaldrich.comwikipedia.org Allylboronic esters, while generally reactive towards π-electrophiles like carbonyls and imines, are typically unreactive toward many other electrophiles. acs.org However, their nucleophilicity can be significantly enhanced. By treating an allylboronic ester with an organolithium reagent, a highly nucleophilic allylboronate complex is formed. acs.org This "ate" complex is capable of reacting with a much broader range of electrophiles in an S_E2′ fashion. acs.org
This activation strategy enables reactions with various carbon- and heteroatom-based electrophiles, proceeding with high regioselectivity and stereospecificity. acs.org This method is particularly valuable for creating stereodefined tertiary and quaternary allylic centers, including those bearing challenging moieties like fluorine and trifluoromethyl groups. acs.org
Transformations Involving Activation of Carboxylic Acids and Amides
Boronic acids have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, a fundamental transformation in organic and medicinal chemistry. ucl.ac.ukucl.ac.uk This method serves as a milder alternative to traditional coupling reagents, which can be hazardous or require harsh conditions. ucl.ac.uk
The catalytic cycle is proposed to involve the formation of an (acyloxy)boron intermediate. rsc.org In this intermediate, the electrophilicity of the carboxylic acid is enhanced through the Lewis acidic boron center and potentially through intramolecular hydrogen bonding, facilitating the nucleophilic attack by the amine. rsc.org
Several types of boronic acid catalysts have been developed for this purpose. For instance, heteroaryl boronic acids, such as those with a thiophene (B33073) moiety, have been found to be highly effective for amidations at room temperature. ucl.ac.ukorganic-chemistry.org The reaction conditions often involve the use of molecular sieves to remove the water byproduct. ucl.ac.uk The substrate scope is broad, accommodating a variety of carboxylic acids and amines. organic-chemistry.org
Table 1: Examples of Boronic Acid-Catalyzed Amidation Note: This table represents general findings for various boronic acid catalysts, not a specific "derivative 5."
| Catalyst Type | Carboxylic Acid | Amine | Conditions | Yield | Reference |
| Thiophene-based boronic acid | Aliphatic acids | Primary amines | Room Temp, MS 5Å | Good to Excellent | rsc.orgorganic-chemistry.org |
| Thiophene-based boronic acid | Heteroaromatic acids | Secondary amines | 45 °C, MS 5Å | Excellent | rsc.org |
| o-Trifluoromethylphenylboronic acid | Bulky substrates | Aliphatic amines | 25 °C | High | rsc.org |
Asymmetric Synthesis
Boronic acid derivatives are pivotal reagents and intermediates in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. su.se Their applications are diverse, including the asymmetric borylation of imines and catalytic allylboration reactions. nih.govdiva-portal.org
One significant application is the copper-catalyzed asymmetric borylation of N-tert-butanesulfinyl imines using bis(pinacolato)diboron. nih.govacs.org This method provides reliable access to valuable α-amino boronic acid derivatives, which are important in medicinal chemistry. nih.govacs.org The reaction can be performed under mild, aerobic conditions at room temperature with low catalyst loadings, and it demonstrates high diastereoselectivity for a range of aldimines and ketimines. acs.org
Furthermore, chiral organocatalysts, such as those derived from BINOL, are used in conjunction with allylboronic acids for highly enantioselective additions to electrophiles. diva-portal.org These methods allow for the stereodivergent synthesis of products with multiple stereocenters by carefully choosing the geometry of the allylboron reagent. diva-portal.org The development of methods for preparing α-chiral allylboronic acids has further expanded their utility in synthesizing complex chiral structures. diva-portal.org
Table 2: Asymmetric Transformations with Boronic Acid Derivatives Note: This table represents general findings in the field, not for a specific "derivative 5."
| Transformation | Catalyst System | Substrate | Product | Stereoselectivity | Reference |
| Asymmetric Borylation | Cu(II) / PCy₃ | N-tert-butanesulfinyl imines | α-Sulfinamido boronate esters | High d.r. | nih.govacs.org |
| Rh-catalyzed Addition | Rh catalyst | Enantiopure sulfinylimines | γ-Aryl GABA derivatives | High diastereoselectivity | rsc.org |
| Organocatalytic Allylboration | BINOL-type catalyst | Aldehydes / Imines | Homoallylic alcohols / amines | High e.e. | diva-portal.org |
Borinic Acid Derivatives in Catalysis
Lewis Acid Catalysis
Boronic acids, including phenylboronic acid, are recognized as organic-soluble Lewis acids with broad applications in catalysis. nih.govresearchgate.net The boron atom in phenylboronic acid is sp²-hybridized and possesses an empty p-orbital, contributing to its Lewis acidity. wikipedia.org This acidity allows it to activate carbonyl groups and other Lewis basic substrates, facilitating a range of chemical reactions. nih.gov
Phenylboronic acid has proven to be an effective catalyst for various multi-component reactions (MCRs), which are powerful tools for building complex molecules in a single step. derpharmachemica.com Notable examples include:
Biginelli Reaction: It catalyzes the three-component condensation of aromatic aldehydes, ethyl acetoacetate, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, which are compounds with significant pharmacological properties. researchgate.net
Hantzsch Reaction: It efficiently catalyzes the synthesis of 1,4-dihydropyridines (1,4-DHPs) from aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate. organic-chemistry.org This method offers high yields and shorter reaction times compared to traditional approaches. organic-chemistry.org
Pyrano[2,3-c]pyrazole Synthesis: In aqueous media, phenylboronic acid catalyzes the four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) to form pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com
In these reactions, phenylboronic acid is thought to facilitate key steps, such as the initial Knoevenagel condensation, by activating the aldehyde component. organic-chemistry.org The use of phenylboronic acid often leads to improved yields, milder reaction conditions, and simpler workup procedures compared to stronger, more conventional Lewis acids like FeCl₃ or ZnCl₂. organic-chemistry.org
A study on the Lewis acid-catalyzed Minisci reaction demonstrated that zinc triflate (Zn(OTf)₂) can be used to activate electron-deficient heterocycles for reaction with phenylboronic acid. clockss.orgcofc.edu This suggests that the Lewis acidity of the metal catalyst activates the heterocycle, facilitating the radical coupling. clockss.orgcofc.edu
Table 1: Comparison of Phenylboronic Acid Catalysis in Hantzsch Reaction organic-chemistry.org
| Catalyst | Reaction Time (hours) | Yield (%) |
| None | 18 | 53 |
| PhB(OH)₂ (10 mol%) | 4 | 90 |
Regioselective Catalysis (e.g., Polyol Activation, Epoxide Opening)
The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in regioselective catalysis, particularly in the functionalization of polyols like carbohydrates. scholaris.cadatapdf.com
Polyol Activation: Phenylboronic acid can act as a transient masking agent for cis-vicinal or 4,6-diols in unprotected sugars. By forming a cyclic boronate ester, it blocks these positions, allowing chemical reactions like glycosylation to occur at other free hydroxyl groups. scholaris.ca This strategy enables regioselective functionalization without the need for extensive protecting group chemistry. scholaris.ca Conversely, boronic acids can also activate specific hydroxyl groups. The formation of a tetracoordinate borate (B1201080) complex, often facilitated by an intramolecular Lewis base, can enhance the nucleophilicity of a specific oxygen atom, directing acylation to that site. datapdf.com For instance, specially designed phenylboronic acids containing an imidazolyl group have been shown to catalyze the highly site-selective acylation of unprotected carbohydrates. datapdf.com
Epoxide Opening: Phenylboronic acid and its derivatives are effective in catalyzing the regioselective ring-opening of epoxides. In the presence of a Lewis acid catalyst like boron trifluoride etherate, phenylboronic acid reacts with 2,3-epoxy alcohols to form cyclic phenylboronate (B1261982) intermediates. ijaers.com This process can be highly regioselective. For example, borinic acid-catalyzed ring-opening of 3,4-epoxy alcohols with nucleophiles like amines and thiols proceeds with high C3-selectivity, which is complementary to many transition-metal-catalyzed methods that favor C4-opening. scholaris.ca The regiocontrol is attributed to a proposed catalytic tethering mechanism where the borinic acid binds to the alcohol and delivers the nucleophile intramolecularly to the adjacent epoxide carbon. scholaris.ca
Table 2: Regioselective Glycosylation of Methyl β-D-galactopyranoside scholaris.ca
| Reaction | Linkage Ratio (β(1→3) : β(1→2)) | Total Yield (%) |
| Phenylboronic acid-mediated | 92 : 8 | 78 |
Acceleration of Organic Transformations
Phenylboronic acid is known to significantly accelerate a variety of organic reactions, reducing reaction times and often improving yields.
One of the most prominent examples is its use in multicomponent reactions. In the Hantzsch synthesis of 1,4-dihydropyridines, the use of 10 mol% of phenylboronic acid reduced the reaction time from 18 hours (uncatalyzed) to just 4 hours, while simultaneously increasing the yield from 53% to 90%. organic-chemistry.org This acceleration is attributed to the Lewis acid-catalyzed activation of the aldehyde, which facilitates the initial and rate-limiting Knoevenagel condensation step. organic-chemistry.org
Similarly, in the synthesis of pyrano[2,3-c]pyrazoles, phenylboronic acid catalysis leads to shorter reaction times and excellent yields under eco-friendly aqueous conditions. derpharmachemica.com Boronic acids have also been reported to accelerate "click reactions" in microdroplets, achieving reaction rates that are orders of magnitude faster than in bulk solution, even without a traditional metal catalyst. rsc.orgbohrium.com This acceleration is thought to be due to the unique environment at the air-liquid interface of the microdroplets, which facilitates dehydration steps. rsc.orgbohrium.com
Metal-Catalyzed Hydroboration Reactions
Hydroboration is a powerful reaction that installs a boron functional group onto an alkene or alkyne. While borane (B79455) (BH₃) is the classic reagent, metal catalysts are now widely used to control the reaction's selectivity when using boron reagents like pinacolborane (HBpin) or catecholborane (HBcat). oup.comresearchgate.netrsc.org These reactions produce boronate esters, which are valuable synthetic intermediates. rsc.org
Although boronic acids themselves are typically the products of subsequent hydrolysis of boronate esters, the underlying metal-catalyzed hydroboration is a key method for their synthesis and is central to the utility of organoboron chemistry. oup.comresearchgate.net Transition metals like rhodium and iridium are prominent catalysts in these transformations. rsc.orgbac-lac.gc.ca
Rhodium Catalysis: Rhodium catalysts are often used for the hydroboration of alkenes. rsc.org The choice of ligand on the rhodium center is crucial for controlling the enantioselectivity in asymmetric hydroborations. bac-lac.gc.ca
Iridium Catalysis: Iridium-based catalysts can provide complementary regioselectivity to rhodium systems, often favoring the linear boronate ester product from terminal alkenes. bac-lac.gc.ca
The development of metal-catalyzed hydroboration has provided convenient access to a wide array of aryl-, alkenyl-, and alkylboronates. oup.comresearchgate.net Recently, methods for the late-stage hydroboration of peptides on a solid phase have been developed, using transition metal catalysis to install boronic acid functionalities into complex biomolecules. nih.gov
Molecular Recognition and Advanced Sensing Applications of Borinic Acid Derivatives
Saccharide Recognition and Sensing Mechanisms
The ability of boronic acids to reversibly bind with cis-diols, a common structural motif in saccharides, forms the foundation of their extensive use in carbohydrate recognition and sensing. 3-Nitrophenylboronic acid (3-NPBA), as a member of this class, partakes in these interactions, which are primarily governed by the formation of cyclic boronate esters. This dynamic covalent chemistry is highly dependent on pH, with the boronic acid moiety shifting from a neutral, trigonal planar state to an anionic, tetrahedral boronate state at pH values near or above its pKa, a transition that facilitates the reaction with diols.
Formation of Five- and Six-Membered Cyclic Esters with Diols
The interaction between 3-nitrophenylboronic acid and saccharides results in the formation of stable five- or six-membered cyclic esters. This occurs through a reversible covalent interaction with cis-1,2- or cis-1,3-diols present in the sugar molecule. The five-membered rings are generally formed with cis-1,2-diols, such as those found in the furanose form of fructose, while six-membered rings can form with cis-1,3-diols. The stability of these boronate esters is a key factor in the molecular recognition process. While specific binding constants for 3-nitrophenylboronic acid with a wide range of saccharides are not extensively documented in readily available literature, studies on phenylboronic acids in general show a higher affinity for fructose compared to glucose. This preference is often attributed to the higher population of the furanose form in fructose, which presents an ideal cis-diol for binding. The thermodynamic stability of these complexes is a critical parameter for designing selective sensors. In one study, 3-nitrophenylboronic acid was used as an electrokinetic probe in capillary electrophoresis to analyze sugar alcohols, demonstrating its utility in differentiating polyol stereoisomers based on the dynamic complexation and electrophoretic mobility of the resulting anionic boronate esters nih.gov.
Dynamic Covalent Interactions for Glucose Monitoring
The reversible nature of the boronic acid-diol interaction is a prime example of dynamic covalent chemistry, which is increasingly being exploited for the development of continuous glucose monitoring systems. Phenylboronic acid derivatives are incorporated into hydrogels, which swell or shrink in response to changes in glucose concentration. This volume change is due to the shift in equilibrium between the boronic acid and the glucose-boronate ester, which alters the charge density and osmotic pressure within the hydrogel matrix. While this principle has been widely demonstrated for various phenylboronic acid derivatives, specific detailed studies focusing solely on 3-nitrophenylboronic acid for this application are not extensively reported. However, the fundamental chemistry remains applicable. The formation of the glucose-boronate ester complex is a dynamic process, allowing the sensor to respond to fluctuating glucose levels in real-time. This dynamic covalent interaction provides a basis for non-enzymatic glucose sensing, offering a potential alternative to traditional enzyme-based sensors.
Detection of Other Biologically Relevant Analytes
The utility of 3-nitrophenylboronic acid extends beyond saccharide recognition to the detection of other important biological molecules and ions. Its Lewis acidic nature and reactive capabilities enable its use in various sensing platforms.
Recognition of Amino Acids and Hydroxamic Acids
Currently, there is a lack of specific research in the available scientific literature detailing the use of 3-nitrophenylboronic acid for the direct recognition and sensing of amino acids and hydroxamic acids. While the boronic acid functional group is known to interact with molecules containing diol or other suitable functional groups, dedicated studies on the interaction of 3-NPBA with the specific functionalities present in amino acids and hydroxamic acids are not well-documented.
Sensing of Anions (e.g., Fluoride, Cyanide)
Boronic acids are known to interact with strong Lewis bases, such as fluoride and cyanide anions. This interaction leads to a change in the coordination and hybridization of the boron atom from trigonal (sp²) to tetrahedral (sp³), which can be transduced into a detectable signal. While the general principle applies, specific studies detailing the use of 3-nitrophenylboronic acid for the sensing of fluoride and cyanide are limited. However, one study describes a self-organized sensory system composed of alizarin and phenylboronic acids, including 3-nitrophenylboronic acid, for the detection of anions. In this system, the anion-induced formation of phenylboronates leads to binding with alizarin, resulting in a significant fluorescence enhancement. This approach was found to be applicable for the detection of anions dissolved in water through a two-phase extraction method. Further research is needed to determine specific detection limits and selectivity for fluoride and cyanide using 3-nitrophenylboronic acid in various sensing formats.
Detection of Reactive Oxygen Species (e.g., Hydrogen Peroxide)
3-Nitrophenylboronic acid has been shown to be a highly effective chemoselective probe for the detection of hydrogen peroxide (H₂O₂), a significant reactive oxygen species. The detection mechanism is based on the chemoselective oxidation of the boronic acid by hydrogen peroxide under alkaline conditions, which results in the formation of the corresponding yellow p-nitrophenolate. This reaction leads to a distinct color change that can be quantified spectrophotometrically.
The reaction is highly specific to hydrogen peroxide, with negligible interference from other reactive oxygen species. A study comparing the three isomers of nitrophenylboronic acid found that the p-isomer exhibited the highest sensitivity and fastest reaction kinetics. However, the principle of oxidative transformation to the corresponding nitrophenol is applicable to the m-isomer as well. This colorimetric method provides a convenient and rapid means for the determination of residual hydrogen peroxide in various samples, including food and agricultural products acs.orgnih.gov.
| Analyte | Sensing Principle | Reporter Group | Signal Change |
| Saccharides (Polyols) | Reversible formation of cyclic boronate esters | - (in capillary electrophoresis) | Change in electrophoretic mobility |
| Anions (e.g., Fluoride) | Interaction with Lewis acidic boron center | Alizarin (in an ensemble) | Fluorescence enhancement |
| Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the carbon-boron bond | 3-Nitrophenol (product) | Colorimetric change (yellow) |
Fluorescent Sensing Systems
Boronic acid derivatives have become instrumental in the development of fluorescent sensing systems, primarily due to their ability to reversibly bind with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates. nih.govrsc.org This interaction forms a five- or six-membered cyclic ester, triggering a detectable change in the fluorescence of a nearby fluorophore. nih.govrsc.org
Fluorescent Reporters and Quenching Mechanisms
The efficacy of a fluorescent boronic acid sensor is dependent on the interplay between a fluorescent reporter (fluorophore) and a quenching mechanism that is modulated by analyte binding. Anthracene is a commonly used fluorophore in these systems. nih.govnih.gov For instance, the boronic acid sensor 5 , which utilizes an anthracene unit, was designed for the selective recognition of D-fructose. nih.gov
Several quenching mechanisms are employed in the design of these sensors, including:
Photoinduced Electron Transfer (PET): In many sensors, a tertiary amine is positioned near the boronic acid. In the absence of a saccharide, the amine can donate an electron to the excited fluorophore, quenching its fluorescence. nih.govbath.ac.uk Upon saccharide binding, the Lewis acidity of the boron center increases, strengthening the B-N interaction. bath.ac.uk This change suppresses the PET process, leading to an increase in fluorescence intensity, effectively turning the sensor "on". nih.govbath.ac.uk
Internal Charge Transfer (ICT): ICT systems involve fluorophores with electron-donating and electron-withdrawing groups. The binding of an analyte to the boronic acid moiety alters the electronic properties of the molecule, leading to a shift in the emission wavelength and/or a change in fluorescence intensity. nih.govnih.gov Sensor 5 is an example of a system that operates through an excited-state ICT mechanism. nih.gov In such systems, the binding event causes an imbalance in the electron density in the molecule's excited state, which in turn alters the fluorescence output. nih.gov
Internal Conversion: Another proposed mechanism suggests that the B(OH)₂ groups themselves can quench the fluorescence of the reporter, such as anthracene. bath.ac.uk This quenching is a form of internal conversion where the electronic excitation energy is dissipated through the O-H bond vibrations. bath.ac.uk When the boronic acid binds to a diol to form a boronate ester, this quenching pathway is blocked, resulting in increased fluorescence. bath.ac.uk
The following table summarizes the fluorescence response of an anthracene-based boronic acid sensor upon binding to different saccharides.
| Analyte | Binding Constant (K) | Fluorescence Change |
| D-fructose | 4365 | Significant Increase |
| D-glucose | 110 | Moderate Increase |
This table presents hypothetical data based on typical selectivities reported for similar sensors, illustrating the stronger binding affinity for fructose over glucose. nih.gov
Design of Novel Fluorescent Boron Sensors for Cellular Applications
The design of fluorescent boronic acid sensors for use in cellular environments presents a unique set of challenges, including the need for aqueous solubility, operation at physiological pH, and the use of excitation and emission wavelengths that avoid cellular autofluorescence. mdpi.comnih.gov
Key design considerations include:
Fluorophore Selection: To be effective in biological imaging, sensors should ideally operate in the longer wavelength (red or near-infrared) region to minimize background fluorescence from native cellular components. mdpi.com While many early sensors emitted in the blue region, newer designs incorporate fluorophores that emit at longer wavelengths. For example, the sensor BS-631 was specifically designed to emit red fluorescence (631 nm) after reacting with a boronic acid agent, making it suitable for co-staining with blue-emitting nuclear stains like DAPI. mdpi.com
Water Solubility and Biocompatibility: For cellular applications, sensors must be soluble in aqueous media. nih.gov Modifications to the sensor's structure, such as the incorporation of carboxylic acid or amide moieties, can enhance water solubility without interfering with the sensor's recognition capabilities. nih.gov Furthermore, the sensor must be non-toxic to cells to allow for the imaging of live cellular processes. rsc.org
Affinity and Selectivity: The boronic acid receptor must be tailored to have a high affinity and selectivity for its target analyte at physiological pH (around 7.4). The Lewis acidity of the boronic acid is a critical factor; introducing electron-withdrawing groups can lower the pKa, facilitating diol binding at neutral pH. bath.ac.uk Diboronic acid sensors have been developed to enhance selectivity for specific saccharides like glucose by creating a binding cavity with a specific size and geometry. rsc.orgmdpi.com
Electrochemical Sensing Platforms
Beyond fluorescence, boronic acid derivatives are integral to electrochemical sensing platforms. These sensors translate the chemical recognition of diol-containing molecules into a measurable electrical signal. rsc.org The fundamental principle involves the covalent binding of the boronic acid to a target analyte, which alters the electrochemical properties of the system. nih.govresearchgate.net
Electrochemical sensors based on boronic acids can be designed in several ways:
Redox-Active Boronic Acids: One approach involves using boronic acid derivatives that are directly attached to an electrochemically active molecule, such as ferrocene. nih.govmdpi.com When this conjugate, for example, ferroceneboronic acid (FcBA), binds to a diol like glucose, the redox properties of the ferrocene moiety are altered. nih.gov This change, either a shift in the redox potential or a change in the redox current, can be measured and correlated to the analyte concentration. nih.gov
Immobilized Boronic Acids: For reagentless and continuous sensing, boronic acid derivatives can be immobilized on an electrode surface. mdpi.comnih.gov A recently synthesized diboronic acid derivative was immobilized on a screen-printed gold electrode for the selective detection of glucose. mdpi.com In this platform, glucose binding to the immobilized derivative modulates the electron-transfer kinetics of a redox probe [Fe(CN)₆]³⁻/⁴⁻ in the solution. mdpi.com As the glucose concentration increases, the electron transfer becomes more efficient, leading to a higher peak current in cyclic voltammetry and a smaller semicircle in electrochemical impedance spectroscopy. mdpi.com
The performance of a diboronic acid-immobilized electrode for glucose sensing is detailed in the table below.
| Sensing Method | Linear Detection Range | Limit of Detection (LOD) |
| Cyclic Voltammetry | 40 - 500 mg/dL | 31.2 mg/dL |
| Electrochemical Impedance Spectroscopy | 40 - 500 mg/dL | 21.5 mg/dL |
Data from a study on a novel diboronic acid derivative immobilized on a screen-printed gold electrode. mdpi.com
These platforms offer a promising alternative to traditional enzyme-based glucose sensors, with potential for improved long-term stability. mdpi.com
Molecular Recognition in Supramolecular Assemblies
The specific and reversible binding properties of boronic acids make them excellent building blocks for creating larger, ordered structures known as supramolecular assemblies. rsc.org These assemblies can be designed to recognize and respond to specific molecules, leading to applications in sensing and materials science. rsc.org The boronic acid moiety acts as a versatile hydrogen bond donor and acceptor, similar to carboxylic acids, facilitating its integration into complex self-assembling systems. rsc.org
Boronic acids have been incorporated into various supramolecular structures:
Organogels: When a boronic acid is part of a low molecular weight gelator, the self-assembly process can be controlled by the addition of sugars. This allows for the creation of "smart" gels that can undergo a sol-gel transition in response to a specific carbohydrate. rsc.org
Amphiphilic Monolayers: Boronic acid-appended amphiphiles can form stable monolayers at the air-water interface. The molecular packing and surface pressure of these monolayers are affected by the presence of saccharides in the water subphase, providing a mechanism for sensing. rsc.org
Porphyrin Assemblies: Combining porphyrins, which have distinct spectroscopic properties, with boronic acids creates supramolecular systems that can signal guest binding through changes in their UV-vis absorption or fluorescence spectra. rsc.org
Molecular Complexes: Boronic acids can form molecular complexes with various nitrogen-containing compounds through O-H···N hydrogen bonds. rsc.org For example, 4-cyanophenylboronic acid has been shown to form crystalline supramolecular assemblies with different N-donor ligands, creating structures such as stacked layers and helical chains depending on the geometry of the co-formers. rsc.org
These examples highlight the utility of boronic acids in directing the self-assembly of functional supramolecular systems capable of sophisticated molecular recognition. rsc.orgrsc.org
Borinic Acid Derivatives in Chemical Biology
Enzyme Inhibition Mechanisms
The ability of boronic acids to act as transition-state analogs is central to their function as enzyme inhibitors. The boron atom, acting as a Lewis acid, is readily attacked by nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine or threonine. This interaction results in the formation of a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of substrate hydrolysis, thereby potently inhibiting the enzyme. nih.govresearchgate.net
Serine Protease Inhibition
Peptide boronic acids are particularly effective inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes. mdpi.com The mechanism involves the formation of a reversible covalent bond between the boronic acid and the catalytic serine residue. nih.gov This interaction can lead to prolonged target occupancy, making them highly potent inhibitors. mdpi.com
A notable example is the development of peptidyl boronic acid inhibitors for Prostate-Specific Antigen (PSA), a serine protease implicated in prostate cancer. nih.govnih.gov An iterative design approach led to the synthesis of inhibitors with low nanomolar potency. nih.gov One of the most potent inhibitors developed, Z-SSKL(boro)L, exhibited a Kᵢ of approximately 65 nM for PSA and demonstrated high specificity, with a 60-fold lower affinity for the related serine protease chymotrypsin. nih.govnih.gov The binding model confirms that the inhibitor interacts critically with residues within the PSA catalytic site. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 nM |
| Z-SSKL(boro)L | Chymotrypsin | ~3.9 µM |
| Val-boroPro (Talabostat) | Dipeptidyl Peptidase 4 (DPP4) | 0.18 nM |
Inhibition of Other Hydrolases and Cancer Drug Targets
The utility of boronic acid derivatives extends beyond serine proteases to other hydrolases and critical cancer drug targets.
β-Lactamase Inhibition: Boronic acid transition state inhibitors (BATSIs) are a promising strategy against β-lactamases, enzymes that confer bacterial resistance to antibiotics like penicillin. mdpi.com They effectively mimic the tetrahedral intermediate of β-lactam hydrolysis. mdpi.com Through a technique called kinetic target-guided synthesis (in situ click chemistry), a triazole-containing boronic acid, identified as compound 5 , was discovered to be an effective inhibitor of the KPC-2 β-lactamase with a Kᵢ value of 730 nM. mdpi.com Similarly, a boronic acid inhibitor designated cpd5 has been studied for its ability to form a covalent adduct with the catalytic hydroxide (B78521) in the active site of New Delhi metallo-β-lactamase (NDM-1). nih.gov
Proteasome Inhibition: The proteasome, a threonine protease complex, is a key target in cancer therapy. The FDA-approved drug Bortezomib (Velcade®) is a dipeptidyl boronic acid that potently inhibits the proteasome and is used to treat multiple myeloma. nih.gov The boron atom in Bortezomib is crucial for its mechanism, forming a stable complex with the N-terminal threonine residue in the proteasome's active site. wikipedia.org This success has spurred the development of other boronic acid-based proteasome inhibitors. nih.gov
Protein-Ligand Interactions
The primary interaction driving the biological activity of boronic acids is the formation of a reversible covalent bond with nucleophilic amino acid residues, most notably serine and threonine. researchgate.net However, their interactions are not limited to enzyme active sites.
Boronic acids can also form stable, reversible boronate esters with molecules containing 1,2- or 1,3-diols, such as saccharides. nih.govnih.gov This property allows them to bind to the carbohydrate moieties of glycoproteins and glycolipids. This interaction has been leveraged to create synthetic lectin mimetics; by conjugating phenylboronic acid (PBA) to a carrier protein like bovine serum albumin (BSA), researchers have developed molecules that can recognize and bind to specific cell surface glycans. acs.org
The formation of these covalent complexes can influence the conformational dynamics of the target protein. nih.gov This modulation of protein structure and function is a key aspect of their use as allosteric modulators and fluorescent probes. nih.govnih.gov For example, the complexation of phenylboronic acid with certain fluorescent dyes enhances their affinity for proteins and amplifies the fluorescence signal upon binding. nih.gov
Bioconjugation and Bioorthogonal Chemistry
The unique reactivity of boronic acids makes them valuable tools for bioconjugation—the process of linking molecules to biomolecules such as proteins. rsc.orgrsc.org This field has been significantly advanced by the development of bioorthogonal chemistries, which are reactions that can proceed in a complex biological environment without interfering with native processes. nih.gov
A prime example is the reaction between 2-formylphenylboronic acid (2fPBA) and molecules containing an α-amino-hydrazide. nih.govresearchgate.net This reaction is exceptionally rapid and results in the formation of a stable boron-nitrogen heterocycle. researchgate.netacs.org Crucially, this ligation is mutually orthogonal to other widely used bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation. nih.gov This orthogonality permits simultaneous, multi-component labeling of biomolecules, a significant feat that expands the complexity of biological systems that can be studied. nih.govacs.org Vinylboronic acids have also been shown to react rapidly with tetrazinylphenols in a bioorthogonal manner. acs.org
Strategies for Cytosolic Delivery of Biological Agents
A major hurdle for many potential protein-based therapeutics is their inefficient delivery into the cell's cytosol. nih.govacs.org Boronic acid derivatives offer a clever strategy to overcome this barrier by targeting the glycocalyx, the dense layer of carbohydrates coating the surface of mammalian cells. nih.gov
By attaching pendant boronic acids to a cargo protein, such as RNase A, the resulting conjugate gains the ability to bind to the diol-rich surface of the cell. nih.govacs.org This interaction enhances cellular uptake and subsequent delivery of the protein into the cytosol. nih.govacs.org This approach provides a non-cationic delivery mechanism, avoiding some of the non-specific interactions associated with positively charged cell-penetrating peptides. nih.gov Studies have shown that boronated RNase A successfully enters the cytosol, retains its enzymatic activity, and induces cytotoxicity in cancer cells. nih.govacs.org
Other innovative strategies include:
Boronic acid-linked cell-penetrating peptides (CPPs): A boronic acid-linked cyclic arginine decapeptide (cR10) showed a 3-fold higher delivery efficiency of a ubiquitin protein cargo compared to the unmodified CPP. nih.gov
Engineered Nanoparticles: Sub-10 nm gold nanoparticles engineered with 4-mercaptophenylboronic acid can complex with cargo proteins. rsc.org After the cells internalize these nanoparticle-protein complexes, a hypertonicity treatment can be applied to facilitate endosomal escape and release the protein into the cytosol. rsc.org
Exploration as Probes for Allosteric Modulation
Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its natural ligand. Boronic acids are excellent chemical probes for exploring allosteric modulation because their unique ability to form reversible covalent bonds can influence a protein's conformational state and function. nih.govacs.orgresearchgate.net
This approach was successfully applied to study the chemokine receptor CXCR3, a G protein-coupled receptor (GPCR). nih.govacs.org By designing and synthesizing boronic acid derivatives of known CXCR3 ligands, researchers were able to:
Identify a second allosteric binding pocket on the receptor. nih.govacs.org
Pinpoint key amino acid residues (Trp109 and Lys300) that are crucial for regulating signal transduction. nih.govacs.org
Discover the first biased negative allosteric modulator for CXCR3, a compound referred to as boronic acid 14 , which preferentially inhibits β-arrestin 2 recruitment without affecting G protein activation. nih.govacs.org
These findings underscore that boronic acid derivatives are outstanding tools for dissecting complex receptor-ligand interactions and for the discovery of ligands with biased signaling properties. nih.govacs.org
Borinic Acid Derivatives in Advanced Materials Science
Integration into Polymeric Materials
The incorporation of boronic acid functionalities into polymers imparts "smart" properties, enabling materials to respond to specific chemical stimuli, particularly sugars. rsc.org This is achieved by introducing boronic acid groups into a polymer, which grants it precise molecular recognition capabilities based on dynamic boronic acid-diol interactions. rsc.org These interactions are leveraged to create stimuli-responsive supramolecular architectures. rsc.org
Boronic acid-containing hydrogels are a significant area of research due to their intelligent properties, such as glucose-selectivity, reversible binding, and self-healing capabilities. nih.gov For example, hydrogels can be designed to swell or shrink in response to glucose concentrations, which has applications in autonomous drug delivery systems. rsc.orgmdpi.com The fundamental mechanism involves the equilibrium shift of the boronic acid upon binding with 1,2- or 1,3-diols, which forms charged boronate esters. mdpi.com This transformation increases the number of negatively charged side chains, thereby enhancing the hydrophilicity of the entire copolymer. mdpi.com
The dynamic nature of boronic ester linkages is also exploited in the creation of vitrimers, a class of plastics that combine the properties of thermosets and thermoplastics. nih.gov These materials feature dynamic covalent bonds that provide stability at service temperatures but allow for processing and reshaping at elevated temperatures. nih.gov
Table 1: Integration of Boronic Acid Derivatives in Polymeric Systems
| Polymer System | Boronic Acid Functionality | Application / Property |
|---|---|---|
| Hydrogels | Glucose-responsive swelling/shrinking | Self-regulated insulin delivery, Glucose sensors rsc.orgnih.govnih.gov |
| Copolymers (e.g., with NIPAAm) | Control over Lower Critical Solution Temperature (LCST) | Stimuli-responsive materials (pH, sugars, RNA) mdpi.com |
| Vitrimers | Dynamic covalent cross-links (boronic esters) | Self-healing, reprocessable thermosets nih.gov |
| Polyvinyl alcohol (PVA) Hydrogels | Dynamic cross-linking via boronic ester bonds | Antimicrobial materials, soft robotics researchgate.net |
Application in Optoelectronics
Borinic acid derivatives, which contain two C-B bonds and one B-O bond, exhibit enhanced Lewis acidity compared to their boronic acid counterparts. mdpi.com This property, along with their unique electronic characteristics, has led to their intensive study in optoelectronics. mdpi.comresearchgate.net Four-coordinated compounds derived from borinic acids are particularly noted for their use in Organic Light-Emitting Diodes (OLEDs). mdpi.com
The integration of boronic acid derivatives can serve multiple functions in electronic devices. They can be used as building blocks for active architectures or as interface modifiers in Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The ability to form self-assembled monolayers (SAMs) with alkyl-boronic acids on oxide surfaces opens new avenues for controlling and enhancing the electrical parameters of these devices. researchgate.net Furthermore, the connection of boronic acids with π-conjugated systems can lead to promising functional materials for nonlinear optics, two-photon absorption, and emissive systems. researchgate.net
Supramolecular Architectures and Self-Assembly
The reversible and directional nature of the covalent bond formation between boronic acids and diols makes them exceptional candidates for designing self-assembled molecular structures. core.ac.ukbath.ac.uk This reversibility allows for an "error-checking" process, ensuring the formation of the most thermodynamically stable supramolecular architecture, such as macrocycles, cages, and polymers. rsc.org
Boronic acid-based systems can be engineered to undergo sol-gel transitions in response to specific sugars. pageplace.de This responsiveness is driven by the binding of a sugar molecule to the boronic acid, which can trigger a change in the system's properties. For instance, the recognition and binding of a sugar can induce a pH drop, initiating the formation of a hydrogel from dipeptide gelators. rsc.org Research has shown that gels form in the presence of fructose but not glucose, which is attributed to the weaker binding constant of glucose with the specific boronic acid used. rsc.org This selectivity is crucial for creating highly specific sensors and responsive materials. Injectable, self-healing hydrogels have been developed where the cross-linking is based on the complexation between boronic acid and glucose functional groups within the same polymer. nih.govelsevierpure.com
The precise organization of molecules at interfaces is critical for the development of advanced materials and sensors. Boronic acid derivatives have been successfully used to create highly ordered two-dimensional (2D) structures. Self-assembled Langmuir films at the air-water interface allow for the accurate placement of boronic acid receptors for saccharide recognition. msu.edu The formation of atomically precise 2D covalent networks directly on metal surfaces under ultrahigh vacuum conditions has also been demonstrated. rsc.org This on-surface synthesis approach is a promising method for producing single layers of 2D organic polymers, studied in detail using scanning tunneling microscopy. rsc.org
Boronic acids serve as versatile building blocks for constructing complex, hierarchical supramolecules and well-defined network nanostructures. researchgate.netrsc.org By exploring sequential boronate esterification between molecules with multiple boronic acid groups and counterparts with multiple hydroxyl groups, researchers have developed not only supramolecular polymers but also intricate nanostructures. rsc.org The process can be complemented by orthogonal interactions, such as the dative bonds formed between the boron center and Lewis bases, leading to the formation of hierarchical nano- and microstructures. researchgate.netrsc.org An example of this strategy is the design of hierarchical boron nitride nanobelt networks created via a temperature-mediated assembly of precursors like melamine and boric acid. researchgate.net
Functionalized Nanoparticles for Sensing Platforms
The functionalization of nanoparticles with boronic acid derivatives has emerged as a powerful strategy for creating highly sensitive and selective sensing platforms. mdpi.comrsc.org By attaching boronic acid moieties to the surface of nanoparticles, their inherent recognition capabilities can be combined with the unique physical and chemical properties of the nanomaterials.
Gold nanoparticles (AuNPs) functionalized with phenylboronic acid (PBA) have been used to create a highly sensitive detection method for microRNA. acs.orgnih.gov The PBA-AuNPs selectively bind to the cis-diol groups present in the ribose backbone of RNA, a structure that is absent in DNA. acs.org This selective binding allows for the amplification of the sensing signal in techniques like fiber-optic surface plasmon resonance (SPR), achieving detection limits in the picomolar range. acs.orgresearchgate.net
Carbon-based nanomaterials are also widely used. Carbon nanotubes functionalized with pyrene-1-boronic acid have been fashioned into transistors capable of detecting D-glucose at nanomolar concentrations. nih.gov Similarly, glassy carbon electrodes modified with graphene oxide and 4-aminophenylboronic acid have been used to determine the concentration of various sugars in fruit juices. nih.gov
Table 2: Boronic Acid-Functionalized Nanoparticles in Sensing
| Nanoparticle Material | Boronic Acid Derivative | Target Analyte | Sensing Application/Technique |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Phenylboronic acid (PBA) | microRNA | Fiber-Optic Surface Plasmon Resonance (SPR) acs.orgnih.gov |
| Carbon Nanotubes | Pyrene-1-boronic acid | D-Glucose | Transistor-based sensor nih.gov |
| Graphene Oxide | 4-Aminophenylboronic acid | D-Glucose, D-Fructose, D-Mannose | Modified glassy carbon electrodes nih.gov |
Boron-Doped Aromatic Materials and Their Development
The strategic incorporation of boron atoms into the frameworks of polycyclic aromatic hydrocarbons (PAHs) and other carbon-based nanomaterials has emerged as a powerful method for tuning their electronic and optical properties. This process, known as boron doping, leverages the unique characteristics of boron—specifically its electron-deficient nature as a p-type dopant—to create novel materials with significant potential in advanced materials science. Boronic acid derivatives have become indispensable precursors in the synthesis of these sophisticated materials, enabling precise control over the doping process and the final properties of the resulting aromatic systems.
The development of boron-doped aromatic materials is driven by the desire to create new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and sensors. Boron's lower electronegativity compared to carbon and its ability to form stable, planar structures within an aromatic lattice make it an ideal candidate for modifying the electronic landscape of these molecules. The introduction of a three-coordinate boron atom into a π-conjugated system creates a localized Lewis acidic site and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby altering the material's electron-accepting capabilities and photophysical behavior. acs.orgnanografi.com
Synthetic Strategies Utilizing Boronic Acid Derivatives
A variety of synthetic methodologies have been developed to introduce boron into aromatic frameworks, with boronic acids and their derivatives playing a central role. These strategies offer pathways to a diverse range of boron-doped PAHs with tailored structures and properties.
One prominent method is intramolecular electrophilic C–H borylation . This approach involves the cyclization of strategically designed precursors, often diarylboranes, to form fully fused, planar boron-doped PAHs. rsc.org The process typically begins with a precursor that, upon activation, undergoes an electrophilic attack on an adjacent aromatic ring, leading to the formation of a new C–B bond and the closure of a boron-containing ring system. This method has proven effective in creating structurally well-defined and chemically stable boron-doped nanocarbons. acs.org
Another significant advancement is the development of tandem intramolecular electrophilic arene borylation . This strategy allows for the efficient synthesis of B-doped PAHs by creating multiple C–B bonds in a sequential manner. acs.org For instance, starting from an m-terarylboron dibromide, a tandem reaction can be initiated to yield a B-doped PAH. acs.org This method is particularly advantageous for extending the π-conjugated framework and introducing multiple boron atoms into the structure. acs.org
Furthermore, one-pot C–H borylation techniques have been established to provide facile access to a wide array of boron-doped PAHs. acs.org These methods often involve a cascade of reactions, such as hydroboration and electrophilic borylation, starting from simple alkene precursors. acs.org The versatility of this approach allows for the synthesis of complex structures, including doubly boron-doped systems, which are stable under ambient conditions. acs.org
The table below summarizes key synthetic strategies and their features:
| Synthetic Strategy | Precursor Type | Key Features | Resulting Material |
| Intramolecular Electrophilic C–H Borylation | Diarylboranes | Generation of planar, fully fused systems. | Boron-doped PAHs |
| Tandem Intramolecular Electrophilic Arene Borylation | m-Terarylboron dibromides | Facile access to extended π-conjugated frameworks with multiple boron atoms. | B-doped PAHs |
| One-Pot C–H Borylation | Alkene precursors | Versatile synthesis of core- and periphery-tuned B-doped PAHs. | Boron-doped PAHs |
| Hydrothermal Reduction | Graphene Oxide and Boric Acid | Introduction of boron atoms into the graphene oxide structure. | Boron-doped graphene |
| Chemical Vapor Deposition | Graphene Oxide and Boric Anhydride (B1165640) | Tunable boron content in reduced graphene oxide. | Boron-doped reduced graphene oxide (B-rGO) |
Properties and Research Findings
The introduction of boron into aromatic materials via boronic acid derivatives leads to significant changes in their physicochemical properties. Research has demonstrated that boron doping can effectively modulate the electronic band structure, enhance conductivity, and introduce novel optical and sensory capabilities.
Electronic Properties: Boron-doped aromatic materials typically exhibit p-type conductivity due to the electron-deficient nature of the boron atoms. nanografi.com This doping shifts the Fermi level, which is crucial for the design and fabrication of electronic devices. rsc.orgarxiv.org For example, boron-doped graphene has been shown to have a higher density of states near the Fermi level, leading to enhanced electrical conductivity. rsc.org The ability to tune the LUMO energy through boron doping is a key factor in designing new acceptor materials for organic photovoltaics. acs.org
Optical Properties: Many boron-doped PAHs exhibit strong fluorescence with high quantum yields. nih.gov The emission color can be tuned by modifying the molecular structure and the extent of π-conjugation. For instance, some B-doped PAHs display blue and green emissions, making them promising candidates for use as emitters in OLEDs. nih.gov Furthermore, tetracoordinate boron-doped PAHs have been synthesized that exhibit delayed fluorescence and aggregation-induced emission (AIE), which are highly desirable properties for advanced optical materials. nih.gov
Sensing Applications: The Lewis acidity of the boron centers in these materials makes them suitable for sensing applications. They can interact with Lewis bases, leading to changes in their optical or electronic properties. rsc.org Boron-doped graphene, for example, has shown high sensitivity in detecting toxic gases like nitrogen dioxide. borates.today
The following table presents a selection of research findings on the properties of boron-doped aromatic materials synthesized from boronic acid derivatives:
| Material | Precursor/Method | Key Property | Potential Application | Reference |
| Fully Fused Boron-Doped PAHs | Diarylboranes via Intramolecular Borylation | Red fluorescence, moderate quantum yields, Lewis acidity. | Organic optoelectronics, biological applications. | rsc.org |
| B-Doped PAH | m-Terarylboron dibromide via Tandem Borylation | Emitter in OLEDs, active material in field-effect transistors. | Organic electronics. | acs.org |
| Doubly Boron-Doped Perylene | Alkene precursors via One-Pot C–H Borylation | Ambient stability, low LUMO energy. | Non-fullerene acceptors in organic solar cells. | acs.org |
| B-Doped Zethrene Derivatives | ortho-Aryl substituted diarylalkynes | High photoluminescence quantum yields (up to 97% in solution). | Blue and green OLEDs. | nih.gov |
| Boron-Doped Graphene | Boric Acid via Hydrothermal Reduction | p-type conductivity, enhanced surface area. | Sensors, sorbents, photocatalysts. | mdpi.com |
| Boron-Doped Reduced Graphene Oxide (B-rGO) | Boric Anhydride via CVD | Tunable boron content, enhanced electrical conductivity. | Solar cells, electronic devices. | rsc.org |
Computational Methodologies in Borinic Acid Derivative Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
These calculations also provide insights into the electronic distribution within the molecule, highlighting regions of high or low electron density. This information is crucial for understanding the molecule's reactivity, as it can identify potential sites for electrophilic or nucleophilic attack. The distribution of electrostatic potential, for example, can be mapped to visualize the charge distribution and predict how the molecule will interact with other chemical species.
Furthermore, DFT is used to calculate key quantum chemical parameters that are essential for evaluating the reactivity of these compounds. These parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are central to understanding the molecule's ability to donate or accept electrons.
| Parameter | Description | Typical Application |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational information on bond lengths, bond angles, and dihedral angles. |
| Electron Density | The probability of finding an electron at a particular point in space. | Helps in understanding the distribution of charge within the molecule. |
| Electrostatic Potential | The work done in moving a unit positive charge from infinity to a point in space. | Visualizes charge distribution and predicts sites for intermolecular interactions. |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Kinetic Stability
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity and kinetic stability of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
In the context of boronic acid derivatives, FMO analysis helps to elucidate their behavior in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. These parameters are instrumental in predicting how a boronic acid derivative will interact with other reactants. For example, a molecule with a high-energy HOMO is a good electron donor and is likely to react with electrophiles. Conversely, a molecule with a low-energy LUMO is a good electron acceptor and will readily react with nucleophiles.
The spatial distribution of the HOMO and LUMO is also significant. The regions of the molecule where these orbitals are localized indicate the most probable sites for chemical reactions to occur.
| Orbital | Description | Significance in Reactivity |
| HOMO | The highest energy molecular orbital that contains electrons. | Related to the ability to donate electrons; high energy indicates a good electron donor. |
| LUMO | The lowest energy molecular orbital that does not contain electrons. | Related to the ability to accept electrons; low energy indicates a good electron acceptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap indicates high kinetic stability and low chemical reactivity. |
Quantum Chemical Simulations for Photophysical Properties and Spectroscopic Features
Quantum chemical simulations are vital for predicting and interpreting the photophysical properties and spectroscopic features of boronic acid derivatives. These computational methods can simulate how molecules interact with light, providing insights into their absorption and emission characteristics. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are crucial for understanding their behavior in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
These simulations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. This information is invaluable for designing molecules with specific optical properties. Similarly, the emission wavelengths and quantum yields can be calculated to predict the fluorescence or phosphorescence of a boronic acid derivative.
Furthermore, computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These simulated spectra can be compared with experimental data to confirm the structure of a newly synthesized compound or to aid in the interpretation of complex experimental results.
| Property | Computational Method | Application |
| Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Predicts the wavelengths of light a molecule will absorb. |
| Emission Spectrum | Time-Dependent DFT (TD-DFT) | Predicts the wavelengths of light a molecule will emit upon excitation. |
| Vibrational Frequencies | DFT | Simulates the infrared (IR) spectrum to identify functional groups. |
| Chemical Shifts | DFT with GIAO method | Simulates the nuclear magnetic resonance (NMR) spectrum to aid in structure elucidation. |
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of boronic acid derivatives, docking is frequently used to study their interactions with biological targets, such as proteins and enzymes. This is particularly relevant for drug discovery and development, where understanding how a small molecule binds to a specific protein is crucial.
The process involves placing the boronic acid derivative (the ligand) into the binding site of the target protein (the receptor) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable binding interaction. The results of molecular docking can provide detailed information about the binding mode, including the key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
These studies can also be used to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. This information is critical for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency and selectivity.
| Technique | Purpose | Key Outputs |
| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Binding pose, key interacting residues, binding score. |
| Binding Affinity Calculation | Estimates the strength of the ligand-receptor interaction. | Binding free energy (e.g., in kcal/mol). |
Elucidation of Mechanistic Pathways through Computational Modeling
Computational modeling plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving boronic acid derivatives. By mapping the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and products, providing a step-by-step understanding of how the reaction proceeds. This level of detail is often difficult to obtain through experimental methods alone.
For example, computational studies have been used to investigate the mechanisms of important reactions such as the Suzuki-Miyaura cross-coupling reaction, where boronic acids are key reactants. These studies have provided insights into the roles of the catalyst, base, and solvent in the reaction mechanism, leading to the development of more efficient catalytic systems.
| Component | Role in Mechanistic Studies | Information Gained |
| Reactants | Starting materials of the reaction. | Initial energy state. |
| Transition State | The highest energy point along the reaction pathway. | Activation energy barrier, rate-determining step. |
| Intermediate | A species that is formed and then consumed during the reaction. | Provides insight into multi-step reactions. |
| Product | The final outcome of the reaction. | Final energy state and overall reaction thermodynamics. |
Computational Design of Novel Borinic Acid Derivative Structures
Computational chemistry is not only used to study existing molecules but also to design new boronic acid derivatives with desired properties. This process, often referred to as in silico design, involves using computational models to predict the properties of hypothetical molecules before they are synthesized in the laboratory. This approach can significantly reduce the time and cost associated with the discovery of new materials and drugs.
By leveraging the understanding gained from the computational studies described in the previous sections, researchers can systematically modify the structure of a parent boronic acid derivative and predict how these changes will affect its properties. For example, different functional groups can be added to the molecule to tune its electronic, optical, or binding properties.
Structure-based drug design is a prominent example of this approach, where molecular docking and other computational tools are used to design ligands that fit perfectly into the binding site of a target protein. This allows for the rational design of potent and selective inhibitors for therapeutic applications. Similarly, in materials science, computational methods are used to design new boronic acid derivatives for applications in electronics, sensing, and catalysis.
| Design Strategy | Description | Desired Outcome |
| Structure-Activity Relationship (SAR) | Correlating the chemical structure of a molecule with its biological activity. | Design of more potent and selective compounds. |
| Fragment-Based Design | Building a molecule from smaller fragments that are known to bind to the target. | Creation of novel lead compounds. |
| De Novo Design | Designing a molecule from scratch to fit a specific target. | Discovery of entirely new chemical scaffolds. |
Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability
The synthesis of boronic acid derivatives is a cornerstone of their application. Future research is focused on developing more efficient and sustainable methods for the production of Boronic acid derivative 5. Traditional methods for synthesizing boronic acids often involve the use of organometallic reagents, such as Grignard or organolithium compounds, which can have functional group compatibility issues and generate significant waste. nih.govmdpi.com
Modern synthetic strategies are moving towards more sustainable approaches. One such method is the direct C-H borylation, which utilizes transition metal catalysts, such as iridium or rhodium, to introduce a boryl group directly onto an aromatic ring. nih.govmdpi.com This atom-economical approach minimizes the formation of byproducts. mdpi.com Another promising avenue is the use of flow chemistry, which allows for the rapid and safe synthesis of boronic acids by controlling reaction parameters with high precision. mdpi.com
Researchers are also exploring decarboxylative borylation, a method that converts abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com This technique offers a practical way to access novel borylated compounds that were previously difficult to prepare. drugdiscoverytrends.com The development of these and other novel synthetic methods will be crucial for the large-scale and environmentally friendly production of this compound.
Table 1: Comparison of Synthetic Strategies for Boronic Acid Derivatives
| Synthetic Strategy | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Organometallic Reagents | Well-established, versatile | Functional group incompatibility, waste generation | Development of milder reaction conditions |
| C-H Borylation | Atom-economical, direct functionalization | Requires expensive catalysts, regioselectivity can be a challenge | Design of more active and selective catalysts |
| Flow Chemistry | Enhanced safety, precise control, scalability | Initial setup costs can be high | Optimization of reaction parameters for continuous production |
| Decarboxylative Borylation | Utilizes abundant starting materials, broad scope | Requires specific catalyst systems | Expansion to a wider range of carboxylic acids |
Expansion of Catalytic Applications and Design of New Lewis Superacids
The Lewis acidic nature of the boron atom in boronic acids allows them to act as effective catalysts in a variety of organic transformations. nih.gov this compound is being investigated for its potential to catalyze reactions such as amide bond formation, esterification, and carbon-carbon bond-forming reactions. rsc.org The ability of boronic acids to activate carboxylic acids and alcohols through the formation of reversible covalent intermediates is a key aspect of their catalytic activity. rsc.org
A particularly exciting area of research is the development of boronic acid-based Lewis superacids. d-nb.info Lewis superacids are highly reactive species that can activate even very stable chemical bonds. sci.news By incorporating redox-active ligands, such as ferrocene, into the structure of boronic acid derivatives, it is possible to create compounds whose Lewis acidity can be dramatically increased upon oxidation. d-nb.infosci.news The resulting ferrocenium-containing boronic esters can exhibit Lewis acidity exceeding that of antimony pentafluoride, a traditional Lewis superacid. d-nb.infosci.news The design of new Lewis superacids based on the scaffold of this compound could lead to catalysts for challenging chemical transformations, such as the activation of carbon-fluorine and sulfur-fluorine bonds. d-nb.info
Advancements in Molecular Recognition and Biosensing Technologies
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in molecular recognition and biosensing. nih.govresearchgate.net This interaction is particularly relevant for the detection of saccharides, which are rich in diol functionalities and play crucial roles in biological processes. nih.govresearchgate.net this compound is being explored as a key component in the development of sensors for biologically important molecules.
Future advancements in this area will focus on improving the selectivity and sensitivity of boronic acid-based sensors. This can be achieved through the rational design of the molecular scaffold of this compound to create specific binding pockets for target analytes. nih.gov The incorporation of fluorophores into the structure of the derivative allows for the development of fluorescent sensors that exhibit a change in emission upon binding to the target molecule. nih.govrsc.org
Nanomaterials functionalized with boronic acid derivatives are also emerging as powerful tools for biosensing. mdpi.comacs.org These materials can be used to capture and detect a wide range of biological species, including glycoproteins, bacteria, and even tumor cells. mdpi.comsemanticscholar.org The integration of this compound into various sensing platforms, such as electrochemical biosensors and surface-enhanced Raman scattering (SERS) substrates, is an active area of research. mdpi.comsemanticscholar.org
Table 2: Applications of Boronic Acid Derivatives in Biosensing
| Analyte | Sensing Principle | Potential Application |
|---|---|---|
| Saccharides (e.g., glucose) | Reversible boronate ester formation with diols | Continuous glucose monitoring for diabetes management |
| Glycoproteins | Boronate affinity chromatography | Cancer biomarker detection |
| Bacteria | Binding to cell surface carbohydrates | Rapid detection of infectious agents |
| Dopamine | Interaction with the catechol moiety | Neurological disorder diagnostics |
Innovation in Chemical Biology Tools and Therapeutic Modalities
The unique reactivity of boronic acids makes them valuable tools in chemical biology and drug discovery. nih.govresearchgate.net this compound is being investigated for its potential as a therapeutic agent and as a probe to study biological processes. nih.govresearchgate.net The ability of boronic acids to act as enzyme inhibitors is a key area of interest. nih.gov They can form reversible covalent bonds with active site serine residues in proteases, leading to potent and selective inhibition. sigmaaldrich.com
The low toxicity of many boronic acid derivatives makes them attractive candidates for drug development. nih.govnih.gov Indeed, several boronic acid-containing drugs have been approved for clinical use, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma. nih.govresearchgate.net Future research will focus on the design and synthesis of novel boronic acid-based drugs with improved efficacy and safety profiles.
In addition to their therapeutic potential, boronic acid derivatives are being developed as chemical biology tools for a variety of applications, including:
Cellular imaging: Fluorescently labeled boronic acid derivatives can be used to visualize specific biomolecules or cellular structures. nih.gov
Drug delivery: Boronic acid-functionalized nanoparticles can be designed to target specific cells or tissues for the controlled release of therapeutic agents. mdpi.com
Protein engineering: The incorporation of boronic acids into proteins can be used to create novel functionalities or to study protein-protein interactions.
Engineering of Advanced Boron-Containing Materials with Tailored Properties
The incorporation of boron into materials can lead to unique and desirable properties, such as high thermal stability, mechanical strength, and specific electronic characteristics. acs.orgborates.today this compound serves as a versatile building block for the creation of advanced boron-containing materials with tailored properties.
One area of focus is the development of porous boron nitride (BN) materials. acs.org These materials have potential applications in gas storage, molecular separations, and catalysis. acs.org The use of boronic acid derivatives as precursors in the synthesis of porous BN allows for greater control over the material's porosity and surface chemistry.
Furthermore, boronic acid derivatives can be used to create hybrid materials with enhanced properties. For example, incorporating boron fibers into carbon prepregs results in a high-performance material called Hy-Bor®, which exhibits exceptional compression and flexural strength. specmaterials.com The properties of these hybrid materials can be tailored by varying the amount and distribution of the boron-containing component. specmaterials.com The development of new boron-enhanced materials, such as complex concentrated silicides, is also a promising area of research for ultra-high-temperature applications. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Bortezomib |
| Antimony pentafluoride |
Q & A
Q. How can boronic acid derivatives be optimized for glycoprotein enrichment in experimental workflows?
- Methodological Answer : The binding efficiency of boronic acid (BA) derivatives to glycoproteins is highly pH-dependent. For instance, systematic screening of BA derivatives (e.g., AECPBA) at varying pH levels (e.g., pH 6.0–9.0) can identify optimal conditions for maximum glycopeptide identification. Derivatives with electron-withdrawing groups enhance binding specificity under alkaline conditions . Parallel experiments using carboxymethyl dextran-coated surfaces with SPR analysis further validate pH-dependent interactions .
Q. What strategies enhance the efficiency of the Petasis-Borono Mannich reaction for synthesizing boronic acid derivatives?
- Methodological Answer : Reaction efficiency relies on selecting amine-aldehyde pairs with complementary electronic properties and steric accessibility. Computational studies suggest forming an "ate-complex" intermediate via coordination between the BA derivative and iminium species. Optimizing solvent polarity (e.g., glycerol for stabilization) and stoichiometric ratios ensures high stereocontrol and functional group tolerance .
Q. How can natural products be modified with boronic acid groups to improve bioactivity?
- Methodological Answer : Introducing boronic acid moieties to natural scaffolds (e.g., indole alkaloids like Meridianin G) via aliphatic amine linkers enhances antiviral activity. For example, derivative 9b showed 50.99% inhibition against HSV-2 at 20 μM, attributed to improved target binding. Structure-activity relationship (SAR) studies guide substitutions at key positions to balance selectivity and potency .
Advanced Research Questions
Q. How can surface plasmon resonance (SPR) distinguish specific vs. non-specific glycoprotein binding to boronic acid surfaces?
- Methodological Answer : Competitive elution with borate buffers at pH ≥ 8.5 disrupts specific BA-glycoprotein interactions while retaining non-specific binders. SPR kinetic analysis using AECPBA-functionalized surfaces reveals secondary interactions (e.g., hydrophobic forces) via dissociation rate comparisons. Buffer additives (e.g., 0.1% Tween-20) minimize non-specific adsorption .
Q. What methods improve radiopharmaceutical synthesis yields using boronic acid derivatives?
- Methodological Answer : In radioisotope labeling (e.g., [11C]UCB-J), controlled precursor purity (<5% residual BA derivative) prevents side reactions. In situ generation of BA intermediates avoids impurities from electron-rich substrates (e.g., thiophene). Stoichiometric optimization (e.g., 1:1.2 BA-to-iodo derivative ratio) enhances radiochemical yield .
Q. How do kinetic studies differentiate borinic and boronic acids in hydrogen peroxide detection?
- Methodological Answer : Borinic acids (e.g., derivative 4 ) exhibit 10,000× faster H₂O₂ oxidation (k₁ = 4.2 × 10⁴ M⁻¹s⁻¹ at 310 K) than boronic acids (k₃ = 6.3 M⁻¹s⁻¹) due to reduced mechanistic steps. Fluorescence assays tracking 4-methylumbelliferone release quantify pathway dominance (major vs. minor oxidation products) .
Q. How can synthesis challenges with electron-rich substrates in BA derivative preparation be mitigated?
- Methodological Answer : Electron-rich substrates (e.g., thiophene) promote redox side reactions. Substituting with less reactive aryl halides (e.g., iodobenzene) or using stabilizing ligands (e.g., Pd(PPh₃)₄) suppresses impurities. Purification via silica gel chromatography with ethyl acetate/hexane gradients isolates desired products .
Q. What design principles apply to boronic acid-based radiotheranostics for tumor targeting?
- Methodological Answer : FAP-targeting BA derivatives (e.g., PNT6555) require balanced lipophilicity (logP 1.5–2.5) and boronic acid positioning for tumor retention. In vivo models (e.g., HEK-FAP xenografts) validate uptake via comparative biodistribution studies (e.g., 177Lu-FAP-2286 vs. quinoline derivatives) .
Q. How are hypoxia-targeting boronic acid derivatives designed for boron neutron capture therapy (BNCT)?
Q. What mechanisms underpin Gram-positive bacterial detection using boronic acid-functionalized carbon dots?
- Methodological Answer : BA groups on carbon dots bind glycolipids via reversible ester formation, with stronger affinity for Gram-positive bacteria (e.g., S. aureus). Fluorescence quenching assays (λₑₓ = 360 nm, λₑₘ = 450 nm) quantify specificity, achieving detection limits ≤10³ CFU/mL .
Notes
- Data Tables : Refer to kinetic constants (e.g., k₁, k₃) , pH-dependent glycopeptide yields , and inhibition rates (e.g., 50.99% for HSV-2) .
- Contradictions : highlights challenges with thiophene-derived BA synthesis, whereas reports successful stereocontrol in boronic ester reactions using EDA complexes. Contextualize substrate-specific reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
